molecular formula C5H3ClN2O B053262 3-Chloropyrazine-2-carbaldehyde CAS No. 121246-96-6

3-Chloropyrazine-2-carbaldehyde

Cat. No.: B053262
CAS No.: 121246-96-6
M. Wt: 142.54 g/mol
InChI Key: QRVSQUNWTBLLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyrazine-2-carbaldehyde is a versatile and high-value heteroaromatic building block of significant interest in medicinal chemistry and materials science. This compound features two key reactive sites: an aldehyde group and an adjacent chlorine atom on the pyrazine ring. The electron-withdrawing nature of the pyrazine ring activates the aldehyde for nucleophilic addition and condensation reactions, while the chlorine atom at the 3-position is highly amenable to nucleophilic aromatic substitution (SNAr) with a variety of nitrogen, oxygen, and sulfur-based nucleophiles. This bifunctional reactivity makes it an indispensable precursor for the synthesis of diverse pyrazine derivatives, including pyrazin-2-ones, aminopyrazines, and complex fused heterocyclic systems. Its primary research applications include the development of novel pharmaceutical compounds, particularly in the scaffold-hopping and structure-activity relationship (SAR) exploration of kinase inhibitors, antimicrobial agents, and other biologically active small molecules. Furthermore, its rigid, planar structure and potential for hydrogen bonding make it a candidate for constructing organic ligands in coordination chemistry and functional organic materials. Researchers value this compound for its ability to rapidly generate molecular complexity and explore new chemical space in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVSQUNWTBLLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591780
Record name 3-Chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121246-96-6
Record name 3-Chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyrazine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Chloropyrazine-2-carbaldehyde is a pivotal building block. Its unique chemical architecture, characterized by a chlorinated pyrazine ring bearing an aldehyde group, offers a versatile platform for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key applications, with a focus on its role in the synthesis of pharmaceuticals and agrochemicals.

Core Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance ranging from yellow to dark brown.[1] It is an organic compound that serves as a key intermediate in various synthetic pathways.[1] The table below summarizes its key physical and chemical properties.

PropertyValue
Molecular Formula C₅H₃ClN₂O[1]
Molecular Weight 142.55 g/mol [1]
CAS Number 121246-96-6[2]
Melting Point 28 - 32 °C[1]
Boiling Point 214 °C[2]
Density 1.432 g/cm³[2]
Flash Point 83 °C[2]
Appearance Brown to dark brown to black solid or orange solid or yellow powder[1]
Purity ≥ 95%[1]
Storage Conditions Inert atmosphere, Store in freezer, under -20°C[2]
SMILES C1=CN=C(C(=N1)C=O)Cl[3]
InChI InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H[3]
InChIKey QRVSQUNWTBLLOC-UHFFFAOYSA-N[3]

Chemical Reactivity and Applications

This compound is a versatile intermediate due to its distinct functional groups, which allow for a variety of chemical transformations.[1]

Reactivity of the Aldehyde Group: The aldehyde functional group is highly reactive and can undergo a range of reactions:

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 3-chloropyrazine-2-carboxylic acid, using weak oxidizing agents.[4]

  • Reduction: The aldehyde can be reduced to an alcohol, 3-chloropyrazine-2-methanol, using a suitable reducing agent like sodium borohydride.[4]

  • Condensation Reactions: It can react with amine compounds to form imines.[4]

Reactivity of the Chlorinated Pyrazine Ring: The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at this position, making it a valuable precursor for creating diverse molecular scaffolds.[5]

Key Applications:

  • Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[1] Its reactivity allows for the construction of complex, biologically active molecules.[1]

  • Agrochemicals: This compound is utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.[1]

  • Flavor and Fragrance Industry: It also finds applications in the creation of specific flavoring agents and fragrances.[1]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a common synthetic route involves the reduction of the corresponding ester. The following is a generalized protocol based on literature descriptions of similar reactions.[6] Furthermore, protocols for the synthesis of closely related and precursor molecules, such as 3-chloropyrazine-2-carbonitrile and 3-chloropyrazine-2-carboxamide, are well-documented and provide insight into the chemistry of this compound class.

Synthesis of this compound via Ester Reduction

This protocol is based on the reported reduction of a pyrazine ester to the corresponding aldehyde.[6]

Materials:

  • Methyl 3-chloropyrazine-2-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or THF)

  • Anhydrous solvent (e.g., THF or toluene)

  • Quenching solution (e.g., methanol, saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve methyl 3-chloropyrazine-2-carboxylate in the anhydrous solvent in a flame-dried, inert gas-purged reaction vessel.

  • Cool the solution to a low temperature (typically -78 °C to -55 °C) using a dry ice/acetone or similar cooling bath.

  • Slowly add the DIBAL-H solution dropwise to the stirred reaction mixture, maintaining the low temperature.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, quench the reaction by the slow addition of the quenching solution at low temperature.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup, extracting the product into the organic extraction solvent.

  • Wash the combined organic layers with brine, dry over the drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using a suitable method, such as column chromatography, to obtain pure this compound.

Synthesis of 3-Chloropyrazine-2-carbonitrile

This protocol describes the synthesis of a key precursor to this compound.[7][8]

Materials:

  • Pyrazine-2-carbonitrile

  • Sulfuryl chloride

  • Toluene

  • DMF

  • Sodium bicarbonate (solid)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve pyrazine-2-carbonitrile in a mixture of toluene and DMF.[7]

  • Slowly add sulfuryl chloride to the solution over approximately 10 minutes, maintaining the temperature with an ice bath.[7][8]

  • Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.[7][8]

  • Decant the toluene layer and extract the remaining residue with diethyl ether.[7]

  • Combine the organic layers and quench with ice water.[7][8]

  • Neutralize the combined organic layers with solid sodium bicarbonate.[7][8]

  • Separate the layers and extract the aqueous layer with diethyl ether.[7]

  • Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.[7][8]

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.[7][8]

  • Purify the crude product by silica gel column chromatography using 100% dichloromethane as the eluent to yield 3-chloropyrazine-2-carbonitrile.[7][8]

Visualizations

Synthesis Pathway of this compound

G cluster_0 Synthesis of this compound Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile Pyrazine-2-carbonitrile->3-Chloropyrazine-2-carbonitrile SO2Cl2, Toluene/DMF Methyl 3-chloropyrazine-2-carboxylate Methyl 3-chloropyrazine-2-carboxylate 3-Chloropyrazine-2-carbonitrile->Methyl 3-chloropyrazine-2-carboxylate 1. Hydrolysis 2. Esterification This compound This compound Methyl 3-chloropyrazine-2-carboxylate->this compound DIBAL-H, -78°C

Caption: A simplified reaction scheme for the synthesis of this compound.

Experimental Workflow for Nucleophilic Aromatic Substitution

G cluster_1 S_NAr Reaction Workflow start Start: Reactants dissolve Dissolve this compound and Nucleophile in Solvent start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base react Heat Reaction Mixture (Conventional or Microwave) add_base->react monitor Monitor Reaction Progress (TLC) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize finish End: Purified Product characterize->finish

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Spectral Data

While a dedicated spectral analysis is not provided in the search results, documentation for this compound, including NMR, HPLC, and LC-MS data, is available from various chemical suppliers.[9] Based on its structure and data from related compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton and the two protons on the pyrazine ring. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The two aromatic protons on the pyrazine ring would likely appear as doublets in the aromatic region (around 8-9 ppm), showing coupling to each other.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal (typically >180 ppm). The remaining four carbons of the pyrazine ring would appear in the aromatic region, with the carbon attached to the chlorine atom being influenced by the halogen's electronegativity.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde group, typically appearing around 1700-1730 cm⁻¹.[10] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the pyrazine ring would be present in the 1400-1600 cm⁻¹ region.[10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Predicted collision cross-section data for various adducts are also available.[3]

References

An In-depth Technical Guide to 3-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropyrazine-2-carbaldehyde, a key building block in synthetic chemistry. It details its physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₃ClN₂O[1][2]
Molecular Weight 142.54 g/mol [2]
CAS Number 121246-96-6[2][3]
Appearance Yellow to brown or black solid/powder[1]
Melting Point 28 - 32 °C[1]
Boiling Point 214 °C[3]
Density 1.432 g/cm³[3]
Flash Point 83 °C[3]
Purity ≥95% - 97%[1][2]
Storage Store at 0 - 8 °C or under -20°C in an inert atmosphere[1][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of a corresponding pyrazine ester.

Experimental Protocol: Synthesis from Methyl 5-chloropyrazine-2-carboxylate

This protocol is based on the reduction of an ester to an aldehyde using a reducing agent like Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • Methyl 5-chloropyrazine-2-carboxylate

  • 1 M DIBAL-H in toluene

  • Tetrahydrofuran (THF)

  • Apparatus: 3-L jacketed reaction vessel, dropping funnel, magnetic stirrer

Procedure:

  • Suspend methyl 5-chloropyrazine-2-carboxylate (20.0 g, 116 mmol) in THF (197 mL) in the 3-L jacketed vessel.

  • Cool the suspension by setting the jacket temperature to -31.5 °C to maintain an internal temperature of approximately -27 °C.

  • Add a solution of 1 M DIBAL-H in toluene (151 mL, 151 mmol) dropwise to the stirred suspension over 90 minutes.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, perform an aqueous workup to quench the reaction.

  • Isolate the crude product, 5-Chloropyrazine-2-carbaldehyde.[4]

G cluster_workflow Synthesis Workflow start Methyl 5-chloropyrazine-2-carboxylate in THF reduction Reduction with DIBAL-H in Toluene @ -27°C start->reduction 1. Suspend quench Aqueous Workup reduction->quench 2. Add dropwise isolation Isolation of Crude Product quench->isolation 3. Quench reaction product This compound isolation->product 4. Isolate

A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to its reactive functional groups: the aldehyde and the chloro-substituted pyrazine ring. This structure allows for a variety of chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyrazine ring is susceptible to displacement by nucleophiles. This reaction is fundamental to creating diverse derivatives. For example, it readily reacts with amines (e.g., benzylamines) to form 3-aminopyrazine derivatives.[5]

  • Aldehyde Group Reactions: The aldehyde moiety can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form imines or hydrazones.[6][7]

Its bifunctional nature makes it a crucial building block in the synthesis of complex molecules for various industries.

  • Pharmaceuticals: It is a key intermediate in the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1]

  • Agrochemicals: The compound is used to formulate effective pesticides and herbicides.[1]

  • Flavor and Fragrance: It also finds application in the creation of unique flavoring agents and fragrances.[1]

G cluster_reactivity Key Reactions and Applications reactant 3-Chloropyrazine- 2-carbaldehyde sub Nucleophilic Substitution (e.g., + Amines) reactant->sub ox Aldehyde Oxidation reactant->ox cond Aldehyde Condensation reactant->cond prod_sub 3-Aminopyrazine Derivatives sub->prod_sub prod_ox 3-Chloropyrazine- 2-carboxylic Acid ox->prod_ox prod_cond Imines, Hydrazones, etc. cond->prod_cond app_pharm Pharmaceuticals prod_sub->app_pharm app_agro Agrochemicals prod_sub->app_agro

Reactivity and application pathways of this compound.

Biological Significance and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those related to pyrazinamide, have garnered significant interest in medicinal chemistry. Pyrazinamide is a first-line medication for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[8]

Research has focused on synthesizing novel pyrazinamide analogues to combat drug-resistant strains and improve efficacy. Derivatives synthesized from related precursors like 3-chloropyrazine-2-carboxamide have shown promising in-vitro activity against M. tuberculosis.[5] The general approach involves modifying the pyrazine core through nucleophilic substitution at the chlorine position to explore structure-activity relationships. For instance, the substitution with different benzylamines has yielded compounds with antimycobacterial activity equivalent or superior to the standard pyrazinamide, while exhibiting low cytotoxicity.[5]

G cluster_drug_dev Role in Antimicrobial Drug Discovery start 3-Chloropyrazine Core Structure synthesis Chemical Synthesis (e.g., Aminodehalogenation) start->synthesis library Library of Pyrazine Derivatives synthesis->library screening Antimicrobial Screening (e.g., against M. tuberculosis) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

References

An In-depth Technical Guide to 3-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, and analytical data for 3-Chloropyrazine-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Core Structural and Physical Properties

This compound is a heterocyclic aldehyde with a chlorinated pyrazine core. This structure imparts unique reactivity, making it a valuable building block in organic synthesis.

PropertyValueReference
Chemical Formula C₅H₃ClN₂O[1][2]
Molecular Weight 142.54 g/mol [2]
CAS Number 121246-96-6[2]
IUPAC Name 3-chloro-2-pyrazinecarbaldehyde
Appearance Brown to dark brown to black solid or orange solid or yellow powder[1]
Melting Point 28 - 32 °C[1]
Purity ≥ 97%[2]
Storage Store at 0 - 8 °C[1]

Synthesis and Purification

Conceptual Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product 2,3-Dichloropyrazine 2,3-Dichloropyrazine Selective Formylation Selective Formylation 2,3-Dichloropyrazine->Selective Formylation e.g., Vilsmeier-Haack or lithiation followed by formylating agent Pyrazine-2-carbaldehyde Pyrazine-2-carbaldehyde Chlorination Chlorination Pyrazine-2-carbaldehyde->Chlorination e.g., SOCl2, POCl3 This compound This compound Selective Formylation->this compound Chlorination->this compound

Caption: Potential synthetic routes to this compound.

Experimental Protocols:

Detailed experimental procedures for the synthesis of related pyrazine derivatives suggest the following general steps:

  • Synthesis of Substituted Pyrazines: The synthesis of functionalized pyrazines can be achieved through various methods, including the condensation of dicarbonyl compounds with diamines. For instance, the synthesis of 2-alkynyl-3-chloropyrazines has been accomplished via a Sonogashira-type coupling reaction of 2,3-dichloropyrazine with terminal alkynes using a copper catalyst.[3]

  • Purification: Purification of pyrazine derivatives is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.[3][4][5][6][7]

    • Recrystallization: This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.[3][4][5]

    • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are eluted with a mobile phase.[7]

Spectroscopic and Analytical Data

Definitive spectroscopic data with peak assignments for this compound is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Assignment
¹H NMR ~9.9 - 10.1SingletAldehydic proton (CHO)
~8.6 - 8.8DoubletPyrazine ring proton
~8.5 - 8.7DoubletPyrazine ring proton
¹³C NMR ~190 - 195SingletAldehydic carbon (C=O)
~150 - 155SingletPyrazine ring carbon (C-Cl)
~145 - 150SingletPyrazine ring carbon (C-CHO)
~140 - 145SingletPyrazine ring carbon (CH)
~135 - 140SingletPyrazine ring carbon (CH)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3050 - 3100MediumAromatic C-H stretch
~2820 and ~2720MediumAldehydic C-H stretch (Fermi resonance)
~1700 - 1720StrongC=O stretch (aldehyde)
~1550 - 1600Medium to StrongC=N and C=C stretching in pyrazine ring
~1000 - 1200MediumC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is anticipated.

Expected Fragmentation Pattern:

G M+ (m/z 142/144) [C5H3ClN2O]+ M-1 (m/z 141/143) [C5H2ClN2O]+ M+ (m/z 142/144)->M-1 (m/z 141/143) - H• M-29 (m/z 113/115) [C4H2ClN2]+ M+ (m/z 142/144)->M-29 (m/z 113/115) - CHO• M-57 (m/z 85/87) [C3H2ClN]+ M-29 (m/z 113/115)->M-57 (m/z 85/87) - HCN

Caption: Predicted mass spectrometry fragmentation of this compound.

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29).[8] Further fragmentation of the pyrazine ring is also expected.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Class Hazard Statement Pictogram
Skin IrritationH315: Causes skin irritation
alt text
Eye IrritationH319: Causes serious eye irritation
alt text
Specific target organ toxicity – single exposure (Respiratory system)H335: May cause respiratory irritation
alt text

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P405: Store locked up.

Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its applications are primarily in:

  • Pharmaceutical Synthesis: It is a building block for the development of novel therapeutic agents.

  • Agrochemical Formulation: It is used in the creation of new pesticides and herbicides.[1]

The reactivity of the aldehyde and the chloro-substituent allows for diverse chemical modifications, making it a versatile tool for medicinal and agricultural chemists.

References

A Technical Guide to 3-Chloropyrazine-2-carbaldehyde: Physical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3-Chloropyrazine-2-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its appearance and melting point, supported by a general experimental protocol for melting point determination.

Physicochemical Data

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₅H₃ClN₂O
Molecular Weight 142.55 g/mol
Melting Point 28 - 32 °C
Appearance Brown to dark brown to black solid, or orange solid, or yellow powder

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a critical physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point, while impurities will broaden and depress the melting range.[1] The capillary method is a common and reliable technique for determining the melting point of a solid compound.[2][3]

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)[1]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.[4]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: To move the sample to the bottom of the sealed tube, gently tap the tube on a hard surface or drop it through a long glass tube.[4] The packed sample should be approximately 2-3 mm in height to ensure accurate results.[2][4]

  • Melting Point Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.[4]

    • If the approximate melting point is known, rapidly heat the sample to about 15-20°C below the expected melting point.[4]

    • Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Carefully observe the sample through the magnifying eyepiece.

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid appears.

    • Record the temperature at which the entire sample has completely melted into a clear liquid.

    • The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow.[1]

  • Cooling and Repetition: Allow the apparatus to cool. For accuracy, a second determination should be performed with a fresh sample.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for melting point determination and the logical structure of the information presented in this guide.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_recording Data Recording A Grind Sample (if needed) B Load Capillary Tube A->B C Pack Sample to 2-3mm B->C D Insert into Apparatus C->D E Rapid Heat to ~15-20°C below MP D->E F Slow Heat (1-2°C/min) E->F G Observe Sample F->G H Record T at First Liquid Drop G->H I Record T at Complete Melt H->I J Determine Melting Range I->J

Caption: Experimental workflow for melting point determination.

TechnicalGuideStructure A This compound B Physicochemical Data A->B E Experimental Protocols A->E G Visualized Workflows A->G C Appearance B->C D Melting Point B->D F Melting Point Determination E->F H Workflow Diagram G->H I Structure Diagram G->I

Caption: Logical structure of this technical guide.

References

Unveiling the Solubility Profile of 3-Chloropyrazine-2-carbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties and Expected Solubility

3-Chloropyrazine-2-carbaldehyde presents as a solid, with colors ranging from brown to dark brown, black, orange, or yellow, and has a melting point in the range of 28-32 °C.[1] Its molecular structure, featuring a polar pyrazine ring, a chloro substituent, and a carbaldehyde group, suggests a degree of polarity. This inherent polarity indicates that it will likely exhibit solubility in a range of common organic solvents. For a related compound, 3-chloropyridine-2-carboxaldehyde, solubility has been noted in solvents such as ethanol and dichloromethane.[2] Based on the principle of "like dissolves like," it is anticipated that this compound will be soluble in polar aprotic and some polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOLikely SolubleThe polar nature of these solvents can effectively solvate the polar functional groups of the molecule.
Polar Protic Ethanol, Methanol, IsopropanolLikely SolubleThe hydroxyl group in these solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrazine ring and the oxygen of the carbaldehyde group.
Chlorinated Dichloromethane (DCM), ChloroformLikely SolubleThese solvents are of intermediate polarity and are often effective in dissolving a wide range of organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl etherModerately SolubleTHF, being more polar than diethyl ether, is expected to be a better solvent.
Aromatic Toluene, BenzeneSparingly SolubleThe nonpolar nature of these solvents makes them less ideal for solvating the polar this compound molecule.
Nonpolar Aliphatic Hexane, HeptaneLikely InsolubleThe significant difference in polarity between the compound and these solvents suggests poor solubility.

Experimental Protocol for Determining Solubility

To establish a quantitative understanding of the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a common method for determining solubility.

Materials and Equipment
  • This compound (of known purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials or test tubes with secure caps

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Calculation of Solubility:

    • The solubility is calculated from the determined concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Workflow for Solvent Selection in Recrystallization

The selection of an appropriate solvent is critical for the effective purification of this compound by recrystallization. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures. The following diagram illustrates a logical workflow for this process.

G Solvent Selection Workflow for Recrystallization cluster_screening Initial Screening start Start: Need to Recrystallize This compound solubility_screen Perform Qualitative Solubility Screening in a Range of Solvents at Room Temperature start->solubility_screen hot_solubility Test Solubility of Promising Solvents at Elevated Temperature (near boiling point) solubility_screen->hot_solubility Identify solvents with moderate to low solubility cool_solubility Cool the Saturated Solutions to a Low Temperature (e.g., 0-4 °C) hot_solubility->cool_solubility Select solvents with high solubility at high temp observe_crystals Observe for Crystal Formation cool_solubility->observe_crystals observe_crystals->hot_solubility No or poor crystal formation evaluate_yield Evaluate Crystal Yield and Purity observe_crystals->evaluate_yield Significant crystal formation observed select_solvent Select Optimal Solvent(s) (single or mixed system) evaluate_yield->select_solvent end End: Optimized Recrystallization Protocol select_solvent->end

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure provides valuable clues to its likely solubility profile. This guide has offered a theoretical framework for its solubility and, more importantly, a practical, detailed experimental protocol for researchers to determine these crucial parameters in-house. The provided workflow for solvent selection further empowers scientists in the efficient purification of this important chemical intermediate. By applying these methodologies, researchers in drug development and other scientific fields can optimize their processes, leading to improved yields and purity of their target compounds.

References

An In-depth Technical Guide to the Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials. Their presence in pharmaceuticals, flavorings, and agrochemicals underscores the importance of efficient and versatile synthetic methodologies. This technical guide provides a comprehensive literature review of key synthetic strategies for constructing the pyrazine ring and introducing functional diversity, with a focus on classical condensation reactions and modern palladium-catalyzed cross-coupling methods. Detailed experimental protocols, quantitative data, and visual workflow diagrams are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

Classical Approaches to Pyrazine Ring Synthesis

The foundational methods for constructing the pyrazine core rely on the condensation of 1,2-dicarbonyl compounds or their synthetic equivalents with 1,2-diamines. Two of the earliest and most fundamental methods are the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

Staedel-Rugheimer Pyrazine Synthesis (1876)

The Staedel-Rugheimer synthesis involves the reaction of an α-halo ketone with two equivalents of ammonia. The in situ generated α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

A solution of 2-chloroacetophenone (1.0 eq) in ethanol is treated with an excess of aqueous ammonia. The reaction mixture is heated at reflux for 4 hours. Upon cooling, the intermediate α-aminoacetophenone is formed. This intermediate is then heated in acetic acid in the presence of an oxidizing agent, such as copper(II) acetate, to facilitate both the self-condensation and subsequent aromatization to yield 2,5-diphenylpyrazine. The crude product is typically purified by recrystallization from ethanol. While historically significant, this method can be limited by side reactions and the availability of the requisite α-halo ketone precursors.

Starting MaterialReagentsOxidizing AgentTypical Yield (%)
2-ChloroacetophenoneAmmoniaAir/Copper(II) salts40-60

Logical Workflow for Staedel-Rugheimer Pyrazine Synthesis

Staedel_Rugheimer A α-Halo Ketone C α-Amino Ketone Intermediate A->C B Ammonia B->C D Self-Condensation C->D E Dihydropyrazine Intermediate D->E F Oxidation E->F G Pyrazine Derivative F->G

Caption: General workflow of the Staedel-Rugheimer pyrazine synthesis.

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis offers a more controlled approach by first preparing an α-amino ketone, which then undergoes self-condensation and oxidation. A common route to the α-amino ketone involves the reduction of an α-oximino ketone, which is readily prepared from a ketone and a nitrosating agent.

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine

To a solution of diacetyl monoxime (1.0 eq) in water, palladium on carbon (10 mol%) is added. The mixture is heated to 80-90°C, and ammonium formate is added portion-wise. The reaction is stirred at reflux for 4 hours. After completion, the catalyst is filtered off, and the filtrate is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2,3,5,6-tetramethylpyrazine.[1] This method provides good yields for the synthesis of symmetrical pyrazines.

Starting MaterialReducing AgentSolventTypical Yield (%)
Diacetyl MonoximeAmmonium Formate/Pd/CWater84.6[1]

Logical Workflow for Gutknecht Pyrazine Synthesis

Gutknecht A Ketone C α-Oximino Ketone A->C B Nitrosating Agent B->C D Reduction C->D E α-Amino Ketone D->E F Self-Condensation & Oxidation E->F G Pyrazine Derivative F->G Suzuki_Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)L_n-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product ArX Pyrazinyl-X ArX->OA Boronic R'-B(OH)₂ + Base Boronic->TM Buchwald_Hartwig Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L_n-X OA->PdII AC Amine Coordination/Deprotonation PdII->AC PdII_Amide Ar-Pd(II)L_n-NR'R'' AC->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Product Ar-NR'R'' RE->Product ArX Pyrazinyl-X ArX->OA Amine HNR'R'' + Base Amine->AC

References

The Biological Significance of Pyrazine Core Structures: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, including an electron-deficient nature, and its capacity for diverse molecular interactions make it a cornerstone in the design of novel therapeutic agents.[1][3] Pyrazine-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][4] This is underscored by the presence of the pyrazine moiety in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide.[2][3] This technical guide delves into the biological significance of the pyrazine core, exploring its role in modulating key signaling pathways, presenting quantitative biological data for representative compounds, and outlining essential experimental protocols for their synthesis and evaluation.

The Pyrazine Core: A Versatile Pharmacophore

Structurally, pyrazine is a planar, 6π-electron aromatic system.[3] The presence of two electronegative nitrogen atoms reduces the electron density on the ring carbons, making it an electron-deficient heterocycle.[1][3] This property, combined with the nitrogen atoms' lone-pair electrons, allows the pyrazine ring to act as a versatile interaction hub. It can serve as a bioisosteric replacement for benzene, pyridine, or pyrimidine rings in drug candidates, often improving pharmacological properties.[3] A key interaction modality is the ability of the pyrazine nitrogen to act as a hydrogen bond acceptor, which is crucial for binding to biological targets like the hinge region of protein kinases.[3][5]

A Broad Spectrum of Biological Activities

The pyrazine scaffold is a constituent of molecules demonstrating a wide array of biological effects, making it a focal point for therapeutic development.[2] Research has extensively documented its role in creating derivatives with significant pharmacological potential.[1]

Key documented activities include:

  • Anticancer: Pyrazine derivatives have shown potent activity against numerous cancer cell lines by inducing apoptosis and inhibiting key cancer-related enzymes.[1][6]

  • Anti-inflammatory: Compounds incorporating a pyrazine structure have demonstrated the ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[1][7]

  • Antibacterial and Antifungal: The pyrazine core is found in agents with significant activity against various bacterial and fungal strains.[1][8]

  • Antioxidant: Certain pyrazine derivatives can scavenge harmful reactive oxygen species (ROS), offering protective effects against oxidative stress.[1][7]

  • Antiparasitic and Antiviral: The versatility of the pyrazine ring has been harnessed to develop compounds with activity against parasites and viruses like the Hepatitis C virus (HCV).[1][9]

Pyrazine in Approved Therapeutics and Drug Discovery

The therapeutic relevance of the pyrazine core is firmly established by its presence in several clinically approved drugs. This validates its utility as a central building block in pharmaceutical design.[2]

Examples of Marketed Drugs Containing a Pyrazine Core:

  • Bortezomib (Velcade®): A first-in-class proteasome inhibitor used to treat multiple myeloma.[2]

  • Pyrazinamide: A primary drug for treating tuberculosis.

  • Glipizide (Glucotrol®): A sulfonylurea drug used in the management of type 2 diabetes, acting as a potassium channel blocker.[3]

  • Amiloride: A potassium-sparing diuretic.[2]

  • Selexipag (Uptravi®): A prostacyclin receptor agonist for treating pulmonary arterial hypertension.[3]

  • Paritaprevir: A component of antiviral treatments for Hepatitis C.[2]

Mechanisms of Action and Key Signaling Pathways

Pyrazine-containing molecules exert their biological effects through various mechanisms of action, often by interacting with specific proteins in critical cellular signaling pathways.

Allosteric Inhibition of SHP2 in the RAS-ERK Pathway

One of the most significant recent findings is the role of pyrazine-based compounds as allosteric inhibitors of the SHP2 protein, a non-receptor protein tyrosine phosphatase.[6] SHP2 is a critical signaling node that, when activated, promotes the RAS-ERK (MAPK) signaling cascade, which is frequently hyperactivated in many cancers, driving cell proliferation and survival.[6] Pyrazine-containing molecules, such as the well-characterized inhibitor SHP099, bind to a novel allosteric site on SHP2, locking the enzyme in an inactive conformation.[6] This prevents the dephosphorylation of its substrates, thereby blocking downstream RAS activation and inhibiting the entire ERK signaling pathway.[6]

SHP2_RAS_ERK_Pathway Figure 1: Pyrazine-based Inhibition of the SHP2-RAS-ERK Pathway cluster_pathway MAPK Cascade RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2-SOS Complex RTK->Grb2_SOS Activation RAS RAS Grb2_SOS->RAS Activation SHP2 SHP2 (PTP) Grb2_SOS->SHP2 Recruitment & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Inhibitor Pyrazine-based Allosteric Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Figure 1: Pyrazine-based Inhibition of the SHP2-RAS-ERK Pathway

Quantitative Biological Data of Pyrazine Derivatives

The potency of pyrazine-containing compounds has been quantified across numerous studies. The following tables summarize representative data, primarily using the half-maximal inhibitory concentration (IC₅₀) as a metric for efficacy.

Table 1: Anticancer Activity of Selected Pyrazine Derivatives
Compound Ref.Target Cell LineBiological ActivityIC₅₀ Value (µM)Citation(s)
Compound 46 MCF-7 (Breast)Cytotoxicity9.1[1][9]
Compound 48 BEL-7402 (Liver)Cytotoxicity10.74[1][9]
Compound 51 MCF-7 (Breast)Cytotoxicity0.012[9]
Compound 51 A549 (Lung)Cytotoxicity0.045[9]
Cinnamic Acid Derivative 34 BEL-7402 (Liver)Cytotoxicity9.400[9]
Cinnamic Acid Derivative 34 A549 (Lung)Cytotoxicity7.833[9]
Piperlongumine Analog 38-40 HCT116 (Colon)Cytotoxicity3.19 - 8.90[1]
Co(L)Cl₂ Complex U87 MG (Glioblastoma)Cytotoxicity7.69 (µg/mL)[8]
Ni(L)Cl₂∙C₂H₅OH Complex U87 MG (Glioblastoma)Cytotoxicity42.82 (µg/mL)[8]
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity
Compound Ref.Target/AssayBiological ActivityIC₅₀ / Inhibition %Citation(s)
Paeonol Derivative 37 LPS-induced NO in RAW264.7Anti-inflammatory56.32% inhib. at 20 µM[1]
RhoA Inhibitor 4 RhoA KinaseEnzyme Inhibition1.51[1]
RhoA Inhibitor 5 RhoA KinaseEnzyme Inhibition1.81[1]
Pim-1 Kinase Inhibitor 11 Pim-1 KinaseEnzyme Inhibition0.013[1][9]

Key Experimental Protocols

The development of novel pyrazine-based therapeutic agents follows a structured workflow involving chemical synthesis and biological evaluation.

Drug_Discovery_Workflow Figure 2: General Workflow for Pyrazine-Based Drug Discovery Target_ID Target Identification Design Scaffold Design (Pyrazine Core) Target_ID->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Assays (e.g., MTT) Synthesis->In_Vitro Optimization Lead Optimization (SAR) In_Vitro->Optimization In_Vitro->Optimization Feedback In_Vivo In Vivo Studies Optimization->In_Vivo

Figure 2: General Workflow for Pyrazine-Based Drug Discovery
General Protocol for Synthesis of a Pyrazine Derivative

The synthesis of pyrazine-containing molecules often involves well-established organic chemistry reactions. The following is a representative protocol for a Suzuki-Miyaura coupling to create a substituted biphenyl pyrazine, a common core in kinase inhibitors.[2][6]

Objective: To synthesize a (dichlorophenyl)pyrazin-amine intermediate.

Materials:

  • 3-bromo-6-chloropyrazin-2-amine

  • (2,3-dichlorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask purged with an inert gas, add 3-bromo-6-chloropyrazin-2-amine (1.0 eq), (2,3-dichlorophenyl)boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired (dichlorophenyl)pyrazin-amine product.[6]

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][6]

Objective: To determine the IC₅₀ value of a pyrazine compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazine test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.[6]

Conclusion

The pyrazine core is a remarkably versatile and biologically significant structure that continues to be a rich source of therapeutic innovation. Its favorable physicochemical properties and ability to engage in critical molecular interactions have cemented its role in a number of successful clinical agents.[1][2][5] The continued exploration of pyrazine derivatives, particularly in targeting complex signaling networks like the RAS-ERK pathway, promises to yield next-generation therapeutics for cancer and other challenging diseases. A deep understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds is essential for researchers and professionals dedicated to the advancement of modern drug discovery.

References

The Reactive Nature of Chlorinated Pyrazines: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the reactivity of chlorinated pyrazine structures, detailing common reaction pathways, quantitative data, experimental protocols, and their relevance in drug discovery and development.

Chlorinated pyrazines are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functionalized molecules. Their inherent electron-deficient nature, a consequence of the two nitrogen atoms in the aromatic ring, renders them susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of chlorinated pyrazines, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of these important scaffolds.

Nucleophilic Aromatic Substitution (SNAAr) Reactions

The electron-deficient pyrazine ring is highly activated towards nucleophilic aromatic substitution (SNAAr), a fundamental reaction for introducing a diverse range of functional groups. The chlorine atom acts as a good leaving group, readily displaced by various nucleophiles.

Reactivity and Regioselectivity

The reactivity of chlorinated pyrazines in SNAAr reactions is significantly influenced by the substitution pattern on the pyrazine ring. The presence of additional electron-withdrawing groups enhances the electrophilicity of the ring carbons, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reactivity.[1]

In unsymmetrically substituted dichloropyrazines, such as 2-substituted-3,5-dichloropyrazines, the regioselectivity of the nucleophilic attack is predictable. When the substituent at the 2-position is an electron-withdrawing group (EWG), nucleophilic attack occurs preferentially at the 5-position. In contrast, if an electron-donating group (EDG) occupies the 2-position, the nucleophile will preferentially attack the 3-position.[1] This regioselectivity can be rationalized by considering the relative stabilization of the Meisenheimer intermediate formed upon nucleophilic addition.

Common Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be employed in the SNAAr of chlorinated pyrazines, including amines, alkoxides, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) at elevated temperatures. The choice of base is also crucial, with common bases including triethylamine (TEA), potassium carbonate (K₂CO₃), and sodium tert-butoxide (NaOtBu).

The following diagram illustrates the general mechanism of an SNAAr reaction on a chlorinated pyrazine.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Quantitative Data for SNAAr Reactions

The following table summarizes the yields of various aminopyrazine derivatives synthesized via SNAAr reactions with chlorinated pyrazines.

Starting MaterialAmine NucleophileBaseSolventConditionsYield (%)
3-Chloropyrazine-2-carboxamide4-MethylbenzylamineTEATHFReflux, 15h85
3-Chloropyrazine-2-carboxamide4-FluorobenzylamineTEATHFReflux, 15h82
3-Chloropyrazine-2-carboxamide4-ChlorobenzylamineTEATHFReflux, 15h78
3-Chloropyrazine-2-carboxamide2-MethoxybenzylamineTEATHFReflux, 15h75
2-ChloropyrazineMorpholineK₂CO₃DMSO130°C, 12h93
2-ChloropyrazinePiperidineK₂CO₃DMSO130°C, 12h88

Data compiled from multiple sources, yields are for isolated products.

Experimental Protocol: Synthesis of 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide

This protocol describes a typical procedure for the aminodehalogenation of a chlorinated pyrazine.[2]

Materials:

  • 3-Chloropyrazine-2-carboxamide

  • 4-Methylbenzylamine (2 equivalents)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • To a solution of 3-chloropyrazine-2-carboxamide in anhydrous THF, add triethylamine.

  • Add 4-methylbenzylamine (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance. Chlorinated pyrazines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a chlorinated pyrazine and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used to introduce aryl and heteroaryl moieties onto the pyrazine core.

The following diagram illustrates a general workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Chloropyrazine, Boronic Acid, Base, and Pd Catalyst in a flask B Add degassed solvent (e.g., Dioxane/Water) A->B C Heat the mixture (e.g., 80-100°C) under inert atmosphere B->C D Monitor reaction progress by TLC/LC-MS C->D E Cool to room temperature and perform aqueous work-up D->E F Extract with an organic solvent E->F G Dry and concentrate the organic layer F->G H Purify by column chromatography G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling

The following table presents data from the Suzuki-Miyaura coupling of 2,5-dichloropyrazine with various arylboronic acids.

Arylboronic AcidCatalystBaseSolventConditionsYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100°C, 15 min (MW)95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100°C, 15 min (MW)92
4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100°C, 15 min (MW)88
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100°C, 15 min (MW)85

Data represents yields for the disubstituted product under microwave irradiation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general microwave-assisted Suzuki-Miyaura coupling of 2,5-dichloropyrazine.

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane and Water (degassed)

  • Microwave reactor and vials

Procedure:

  • In a microwave vial, combine 2,5-dichloropyrazine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120°C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for coupling less reactive aryl chlorides and for accessing a wide range of substituted aminopyrazines.

The catalytic cycle of the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex L₂Pd(II)(Ar)(Cl) Pd(0)L2->Pd(II)Complex Ar-Cl OxAdd Oxidative Addition (Ar-Cl) AmineComplex [L₂Pd(II)(Ar)(HNR₂)]⁺Cl⁻ Pd(II)Complex->AmineComplex + HNR₂ LigandExch Ligand Exchange (Amine) AmidoComplex L₂Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex - Base-H⁺Cl⁻ Deprotonation Deprotonation (Base) AmidoComplex->Pd(0)L2 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a chlorinated pyrazine.

Materials:

  • Chlorinated pyrazine

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or Dioxane (anhydrous, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add the chlorinated pyrazine and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Functionalized pyrazines, often synthesized from chlorinated precursors, are particularly prominent as kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival. Many pyrazine-based compounds have been developed to inhibit kinases within this pathway, such as PI3K and mTOR.

The following diagram provides a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazine-based inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth inhibition of inhibitor

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

Chlorinated pyrazines are highly valuable and reactive scaffolds in organic synthesis. Their susceptibility to nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions allows for the facile introduction of a wide range of functional groups. The predictable regioselectivity in these reactions, governed by the electronic nature of substituents, further enhances their synthetic utility. The ability to efficiently construct libraries of diverse pyrazine derivatives has cemented their importance in modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The experimental protocols and quantitative data provided in this guide serve as a practical resource for chemists seeking to explore and exploit the rich reactivity of chlorinated pyrazines.

References

Methodological & Application

Synthesis of 3-Chloropyrazine-2-carbaldehyde: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 3-Chloropyrazine-2-carbaldehyde, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines a reliable two-step synthetic route, commencing with the chloro-deamination of methyl 3-aminopyrazine-2-carboxylate, followed by the partial reduction of the resulting ester.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of Methyl 3-chloropyrazine-2-carboxylate

ParameterValueReference
Starting MaterialMethyl 3-aminopyrazine-2-carboxylateN/A
Key ReagentsSodium Nitrite, Hydrochloric Acid, Copper(I) Chloride[1][2]
SolventWater, HCl (aq)[2]
Reaction Temperature0-5 °C (diazotization), RT to 60°C (Sandmeyer)[2][3]
Typical Yield40-60% (Estimated)N/A
Purity>95% (after purification)N/A
Molecular FormulaC₆H₅ClN₂O₂N/A
Molecular Weight172.57 g/mol N/A

Table 2: Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl 3-chloropyrazine-2-carboxylateN/A
Key ReagentDiisobutylaluminum Hydride (DIBAL-H)[4][5][6]
SolventToluene or Dichloromethane[7]
Reaction Temperature-78 °C[4][6][7]
Typical Yield70-85%[4]
Purity>98% (after purification)N/A
Molecular FormulaC₅H₃ClN₂ON/A
Molecular Weight142.55 g/mol N/A

Experimental Protocols

Step 1: Synthesis of Methyl 3-chloropyrazine-2-carboxylate via Sandmeyer Reaction

This protocol describes the conversion of methyl 3-aminopyrazine-2-carboxylate to methyl 3-chloropyrazine-2-carboxylate.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Diazotization: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve methyl 3-aminopyrazine-2-carboxylate in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until the gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain methyl 3-chloropyrazine-2-carboxylate.

Step 2: Synthesis of this compound via DIBAL-H Reduction

This protocol details the partial reduction of methyl 3-chloropyrazine-2-carboxylate to the corresponding aldehyde.

Materials:

  • Methyl 3-chloropyrazine-2-carboxylate

  • Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

  • Anhydrous Toluene or Dichloromethane

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 3-chloropyrazine-2-carboxylate in anhydrous toluene or dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add 1.0-1.2 equivalents of DIBAL-H solution dropwise to the stirred solution, maintaining the internal temperature at -78 °C.[4][7]

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to decompose the excess DIBAL-H.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow Overall Synthesis Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: DIBAL-H Reduction start1 Methyl 3-aminopyrazine- 2-carboxylate diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start1->diazotization sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer workup1 Work-up & Purification sandmeyer->workup1 product1 Methyl 3-chloropyrazine- 2-carboxylate workup1->product1 start2 Methyl 3-chloropyrazine- 2-carboxylate product1->start2 reduction DIBAL-H Reduction (-78 °C) start2->reduction workup2 Work-up & Purification reduction->workup2 product2 3-Chloropyrazine- 2-carbaldehyde workup2->product2

Caption: Overall workflow for the synthesis of this compound.

DIBAL_Reduction_Workflow DIBAL-H Reduction Experimental Workflow start Dissolve Methyl 3-chloropyrazine- 2-carboxylate in anhydrous solvent cool Cool to -78 °C start->cool add_dibal Slowly add DIBAL-H (1.0-1.2 eq) cool->add_dibal stir Stir at -78 °C for 1-3 h add_dibal->stir quench Quench with Methanol at -78 °C stir->quench warm Warm to Room Temperature quench->warm workup Aqueous Work-up (Rochelle's Salt) warm->workup extract Extract with Ethyl Acetate workup->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Detailed workflow for the DIBAL-H reduction step.

References

Application Notes and Protocols: 3-Chloropyrazine-2-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloropyrazine-2-carbaldehyde and its derivatives as key intermediates in the synthesis of high-value pharmaceuticals. The protocols detailed below are based on established literature and are intended to guide researchers in the efficient synthesis of target molecules.

Introduction

This compound and its nitrile and carboxamide analogues are versatile heterocyclic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals.[1] Their unique chemical reactivity, stemming from the presence of a chlorine atom and an aldehyde or its derivative on the pyrazine ring, allows for diverse chemical transformations, making them valuable precursors for novel therapeutic agents. This document focuses on the application of these intermediates in the synthesis of the antiviral drug Favipiravir and novel pyrazinamide derivatives with potential antimicrobial activity.

Synthesis of Favipiravir Intermediates

A common strategy for the synthesis of Favipiravir involves the use of 3,6-dichloropyrazine-2-carbonitrile, which can be derived from precursors related to this compound. The following table summarizes key reaction steps and reported yields in the synthesis of Favipiravir intermediates.

Table 1: Synthesis of Key Favipiravir Intermediates

StepStarting MaterialReagents and ConditionsProductYield (%)
13-Aminopyrazine-2-carboxylic acidEsterification, then brominationMethyl 3-amino-6-bromopyrazine-2-carboxylate-
2Methyl 3-amino-6-bromopyrazine-2-carboxylateSandmeyer reaction (NaNO₂, CuCl)3,6-Dichloropyrazine-2-carbonitrile-
33,6-Dichloropyrazine-2-carbonitrileKF, Phase Transfer Catalyst, DMSO, 55°C3,6-Difluoropyrazine-2-carbonitrile~65% (over 3 steps from dichloro intermediate to Favipiravir)
43,6-Difluoropyrazine-2-carbonitrile1. H₂O₂, NH₄OH 2. NaOHFavipiravir43% (from 3,6-dichloropyrazine-2-carbonitrile)[2][3]

Note: Yields can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

General Synthesis of 3-Chloropyrazine-2-carbonitrile

3-Chloropyrazine-2-carbonitrile is a closely related and often used precursor. A general protocol for its synthesis is as follows:

Protocol 1: Synthesis of 3-Chloropyrazine-2-carbonitrile [4][5]

  • To a solution of pyrazine-2-carbonitrile (65.65 mmol) in toluene (48 mL) and DMF (5 mL), add sulfuryl chloride (260.8 mmol) dropwise over 10 minutes while maintaining the temperature at 0°C with an ice bath.

  • Stir the reaction mixture for 30 minutes in the ice bath.

  • Allow the mixture to warm to room temperature and continue stirring for 5 hours.

  • Decant the toluene layer and extract the residual oil with diethyl ether (3x).

  • Combine the organic layers and quench with ice water.

  • Neutralize the mixture with solid NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to obtain 3-chloropyrazine-2-carbonitrile.

Synthesis of Pyrazinamide Derivatives

3-Chloropyrazine-2-carboxamide, which can be synthesized from the corresponding carbonitrile, is a key intermediate for novel pyrazinamide derivatives.

Protocol 2: Synthesis of 3-Benzylaminopyrazine-2-carboxamides [6]

  • Dissolve 3-chloropyrazine-2-carboxamide (1.27 mmol) in THF (20 mL) in a round-bottom flask.

  • Add two equivalents of the desired substituted benzylamine and an equimolar amount of triethylamine.

  • Heat the reaction mixture at 70°C under reflux with continuous stirring for 15 hours.

  • Monitor the reaction progress by TLC (hexane:ethyl acetate - 1:1).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Table 2: Antimicrobial Activity of Selected 3-Benzylaminopyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv [6][7]

CompoundSubstituent (R) on BenzylamineMIC (µM)
8 4-Methyl6
- 3-CF₃-
9 4-NH₂-

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Visualization of Synthetic Pathways and Mechanisms

Synthetic Workflow for Favipiravir

The following diagram illustrates a common synthetic route to Favipiravir, highlighting the role of the dichloropyrazine intermediate.

G cluster_0 Synthesis of 3,6-Dichloropyrazine-2-carbonitrile cluster_1 Conversion to Favipiravir A 3-Aminopyrazine-2-carboxylic acid B Esterification & Bromination A->B C Methyl 3-amino-6-bromopyrazine-2-carboxylate B->C D Sandmeyer Reaction C->D E 3,6-Dichloropyrazine-2-carbonitrile D->E F Fluorination (KF) E->F G 3,6-Difluoropyrazine-2-carbonitrile F->G H Hydrolysis & Amidation G->H I Favipiravir H->I

Caption: Synthetic pathway for Favipiravir.

General Workflow for Pyrazinamide Derivative Synthesis

This diagram outlines the general experimental workflow for the synthesis of novel pyrazinamide derivatives.

G A Start: 3-Chloropyrazine-2-carbonitrile B Partial Hydrolysis A->B C 3-Chloropyrazine-2-carboxamide B->C D Aminodehalogenation (Substituted Benzylamine, Base) C->D E Crude Product D->E F Purification (Recrystallization) E->F G Final Product: 3-Benzylaminopyrazine-2-carboxamide Derivative F->G H Characterization (NMR, MS, etc.) G->H I Biological Evaluation (e.g., Antimicrobial Assay) G->I G cluster_0 Host Cell cluster_1 Viral Replication Cycle A Favipiravir (Prodrug) B Phosphoribosylation & Phosphorylation A->B C Favipiravir-RTP (Active Form) B->C F Inhibition/ Lethal Mutagenesis C->F Targets D Viral RNA-dependent RNA Polymerase (RdRp) E Viral RNA Replication D->E F->E

References

Application Notes and Protocols for 3-Chloropyrazine-2-carbaldehyde in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carbaldehyde is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of various agrochemicals.[1] Its reactive aldehyde and chloro-substituted pyrazine ring allow for diverse chemical modifications, leading to the development of novel pesticides, including herbicides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and formulation of agrochemical products. While direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, its primary role is as a precursor to pyrazine-2-carboxylic acid and its derivatives, which are subsequently used to create active agrochemical ingredients.

Application Notes

This compound is primarily utilized as a starting material for the synthesis of substituted N-phenylpyrazine-2-carboxamides, which have demonstrated notable herbicidal activity. The general synthetic strategy involves the oxidation of the carbaldehyde group to a carboxylic acid, followed by conversion to an acyl chloride and subsequent amidation with a substituted aniline.

Key Applications:
  • Herbicide Synthesis: As a precursor to pyrazine-2-carboxamides that can act as inhibitors of photosynthesis.

  • Fungicide Development: The pyrazine scaffold is present in some compounds with antifungal properties.

  • Insecticide Research: Although less common, pyrazine derivatives have been investigated for insecticidal activity.

Experimental Protocols

The following protocols describe the synthesis of a model herbicidal compound, a substituted N-phenylpyrazine-2-carboxamide, starting from this compound.

Protocol 1: Oxidation of this compound to 3-Chloropyrazine-2-carboxylic acid

This protocol describes the conversion of the aldehyde to a carboxylic acid, a key step in creating the versatile pyrazine-2-carboxylic acid intermediate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water.

  • Slowly add the KMnO₄ solution to the stirred solution of this compound at room temperature. The reaction is exothermic, and the temperature should be maintained below 40°C using an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate.

  • To the filtrate, cautiously add a solution of sodium bisulfite (NaHSO₃) to destroy any excess permanganate.

  • Acidify the solution to pH 2-3 with concentrated sulfuric acid (H₂SO₄). A white precipitate of 3-Chloropyrazine-2-carboxylic acid should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Expected Yield: 70-85%

Protocol 2: Synthesis of N-(substituted-phenyl)-3-chloropyrazine-2-carboxamide

This protocol details the conversion of the carboxylic acid intermediate into a herbicidally active pyrazinecarboxamide.

Materials:

  • 3-Chloropyrazine-2-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 3-iodo-4-methylaniline)

  • Pyridine

  • Dry toluene

  • Dry acetone

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Stirring plate and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 3-Chloropyrazine-2-carboxylic acid (1.0 eq) in dry toluene.

  • Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 1-2 hours. The solid should dissolve as it is converted to the acyl chloride.

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-chloropyrazine-2-carbonyl chloride is obtained as an oil or low-melting solid.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) in dry acetone and add pyridine (1.1 eq) as a base.

  • Cool the aniline solution in an ice bath and add the crude 3-chloropyrazine-2-carbonyl chloride (dissolved in a small amount of dry acetone) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(substituted-phenyl)-3-chloropyrazine-2-carboxamide.

Data Presentation

The following table summarizes the herbicidal activity of a model compound, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, which is structurally related to the product from Protocol 2. The data is based on the inhibition of the oxygen evolution rate in spinach chloroplasts, a common assay for herbicides targeting photosynthesis.

CompoundTargetIC₅₀ (μmol·L⁻¹)Reference
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amideInhibition of oxygen evolution rate in spinach chloroplasts51.0[2]
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamideReduction of chlorophyll content in Chlorella vulgaris44.0[2]

Visualizations

Logical Relationship: Synthesis Pathway

The following diagram illustrates the synthetic pathway from this compound to a substituted N-phenylpyrazine-2-carboxamide.

Synthesis_Pathway A 3-Chloropyrazine- 2-carbaldehyde B 3-Chloropyrazine- 2-carboxylic acid A->B Oxidation (KMnO₄) C 3-Chloropyrazine- 2-carbonyl chloride B->C Acyl Chloride Formation (SOCl₂) D N-(substituted-phenyl)- 3-chloropyrazine- 2-carboxamide C->D Amidation (Substituted Aniline, Pyridine)

Caption: Synthetic route from this compound to the target herbicide.

Experimental Workflow: Herbicide Synthesis

This diagram outlines the key steps in the experimental workflow for the synthesis of the target herbicidal compound.

Experimental_Workflow start Start oxidation Oxidation of This compound start->oxidation purification1 Purification of Carboxylic Acid oxidation->purification1 acyl_chloride Acyl Chloride Formation purification1->acyl_chloride amidation Amidation Reaction acyl_chloride->amidation purification2 Final Product Purification amidation->purification2 analysis Characterization (NMR, MS, etc.) purification2->analysis end End analysis->end

Caption: Workflow for the synthesis and characterization of a pyrazine-based herbicide.

Signaling Pathway: Inhibition of Photosynthesis

While the exact molecular interactions for this specific class of compounds are not detailed in the provided search results, a general mechanism for herbicides that inhibit photosynthesis at Photosystem II (PSII) is depicted below. Many herbicides act by blocking the electron transport chain.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA Electron Transfer QB QB (Plastoquinone) QA->QB Electron Transfer ETC_Block Electron Transport Chain Blocked QB->ETC_Block Herbicide Pyrazinecarboxamide Herbicide Herbicide->QB Binds to QB site

Caption: General mechanism of photosynthesis inhibition by blocking electron transport at PSII.

References

Chemoenzymatic Synthesis of Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of pyrazine derivatives, valuable scaffolds in pharmaceuticals and flavor chemistry. The following sections outline methodologies for key enzymatic transformations, offering greener and more efficient alternatives to traditional chemical synthesis.

Lipase-Catalyzed Synthesis of Pyrazinamide Derivatives

The enzymatic amidation of pyrazine esters using lipases presents a highly efficient and environmentally friendly route to pyrazinamide and its derivatives. This method avoids the use of hazardous reagents like thionyl chloride, which are common in traditional chemical synthesis.[1] The immobilized lipase from Thermomyces lanuginosus (Lipozyme® TL IM) has been effectively employed for this transformation, particularly in a continuous-flow system which allows for short reaction times and high yields.[2][3]

Experimental Protocols

Method 1: Continuous-Flow Synthesis of Pyrazinamide Derivatives [2][4]

This protocol is designed for a continuous-flow microreactor setup, enabling rapid and efficient synthesis.

Materials:

  • Pyrazine-2-carboxylate or its derivatives

  • Amine (e.g., aliphatic amines, benzylamines, morpholine)

  • tert-Amyl alcohol (solvent)

  • Lipozyme® TL IM (immobilized lipase)

  • Continuous-flow microreactor system with syringe pumps and a packed-bed reactor

Procedure:

  • Prepare Feed Solutions:

    • Feed 1: Dissolve the pyrazine ester (5.0 mmol) in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve the amine (15.0 mmol) in 10 mL of tert-amyl alcohol.

  • Reactor Setup:

    • Pack a column reactor with Lipozyme® TL IM (870 mg).

    • Immerse the reactor in a water bath to maintain a constant temperature of 45 °C.

  • Reaction Execution:

    • Pump Feed 1 and Feed 2 at a flow rate of 31.2 μL/min each into a Y-mixer.

    • Pass the combined stream through the packed-bed reactor. The total residence time should be approximately 20 minutes.

  • Product Collection and Purification:

    • Collect the effluent from the reactor.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the solvent by rotary evaporation.

    • Purify the product by silica gel column chromatography, typically using a mobile phase of petroleum ether/ethyl acetate.[4]

Method 2: Batch Synthesis of Pyrazinamide Derivatives [2]

This protocol is suitable for standard laboratory batch synthesis.

Materials:

  • Pyrazine-2-carboxylate or its derivatives

  • Amine

  • tert-Amyl alcohol (solvent)

  • Lipozyme® TL IM

  • Shaker incubator

Procedure:

  • Reaction Setup:

    • In a 50 mL Erlenmeyer flask, combine the pyrazine ester (5.0 mmol), the amine (15.0 mmol), and 20 mL of tert-amyl alcohol.

    • Add Lipozyme® TL IM (870 mg) to the mixture.

  • Reaction Execution:

    • Incubate the flask in a shaker at 160 rpm and 45 °C for 17 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to recover the immobilized enzyme.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Data Presentation

Table 1: Effect of Solvent on the Lipase-Catalyzed Synthesis of N-benzylpyrazinamide in a Continuous-Flow System [2]

Solventlog PYield (%)
tert-Amyl alcohol1.491.6 ± 1.1
2-Methyltetrahydrofuran (2-MeTHF)1.179.8 ± 0.9
Tetrahydrofuran (THF)0.4635.6 ± 1.3
Dichloromethane1.2523.7 ± 0.8
Acetonitrile-0.3315.4 ± 0.5
Dimethyl sulfoxide (DMSO)-1.3510.2 ± 0.4
Methanol-0.775.3 ± 0.2
Ethanol-0.3112.5 ± 0.6
Isopropanol0.0520.1 ± 0.7
Isobutanol0.825.3 ± 0.9

General experimental conditions: 5.0 mmol pyrazine-2-carboxylate, 20.0 mmol benzylamine, 45 °C, 20 min residence time, 870 mg Lipozyme® TL IM.

Table 2: Synthesis of Various Pyrazinamide Derivatives using Lipozyme® TL IM [5]

EntryPyrazine EsterAmineMethodTimeProductYield (%)
1Pyrazine-2-carboxylateIsobutylamineA20 min3a86.4 ± 1.3
2Pyrazine-2-carboxylateIsobutylamineB17 h3a75.2 ± 1.1
3Pyrazine-2-carboxylateBenzylamineA20 min3j91.6 ± 1.1
4Pyrazine-2-carboxylateBenzylamineB17 h3j80.3 ± 0.9
5Methyl 3-methylpyrazine-2-carboxylateBenzylamineA20 min3k61.2 ± 0.9
6Methyl 3-methylpyrazine-2-carboxylateBenzylamineB17 h3k50.7 ± 1.2
7Pyrazine-2-carboxylateN-(2-aminoethyl)morpholineA20 min3l73.3 ± 0.7
8Pyrazine-2-carboxylateN-(2-aminoethyl)morpholineB17 h3l66.3 ± 1.4

Method A: Continuous-flow reactor; Method B: Shaker reactor. General experimental conditions are as described in the protocols.

Visualization

Lipase_Catalyzed_Pyrazinamide_Synthesis cluster_workflow Experimental Workflow cluster_reaction Reaction Pathway prep Prepare Feed Solutions (Pyrazine Ester & Amine) react Enzymatic Reaction (Lipozyme® TL IM) prep->react Continuous-Flow or Batch purify Purification (Chromatography) react->purify product Pyrazinamide Derivative purify->product ester Pyrazine Ester amine Amine lipase Lipozyme® TL IM ester->lipase amide Pyrazinamide ester->amide amine->lipase amine->amide lipase->amide alcohol Alcohol lipase->alcohol

Caption: Workflow and reaction pathway for lipase-catalyzed synthesis of pyrazinamide derivatives.

Transaminase-Mediated Synthesis of Substituted Pyrazines

Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[6] This capability can be harnessed in a chemoenzymatic cascade to produce substituted pyrazines. The process involves the enzymatic synthesis of an α-amino ketone, which then undergoes spontaneous dimerization and oxidation to form the pyrazine ring.[7] This approach is particularly advantageous as it avoids the isolation of unstable α-amino ketone intermediates.[5]

Experimental Protocol

Chemoenzymatic Synthesis of 2,5-Disubstituted Pyrazines [7]

This protocol is based on the work by Xu et al. for the synthesis of pyrazines from α-dicarbonyl compounds.

Materials:

  • α-Dicarbonyl compound (e.g., 2,3-butanedione, 1-phenyl-1,2-propanedione)

  • Amine donor (e.g., isopropylamine)

  • Amine transaminase (e.g., ATA-117)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of the α-dicarbonyl compound (e.g., 50 mM) in buffer.

    • Add the amine donor (e.g., 1.0 M) and PLP (1 mM).

    • Initiate the reaction by adding the amine transaminase (e.g., 5 mg/mL).

  • Reaction Execution:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-72 hours.

    • Monitor the formation of the pyrazine product by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).

    • The organic layers can be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • For many pyrazine products, extraction from the aqueous phase may yield the product in pure form.[7]

Data Presentation

Table 3: Transaminase-Catalyzed Synthesis of Symmetrical Pyrazines [8]

Entryα-Dicarbonyl SubstrateProductEnzymeYield (%)
12,3-Butanedione2,5-DimethylpyrazineATA-11350
21-Phenyl-1,2-propanedione2,5-Dimethyl-3,6-diphenylpyrazineATA-11365
33,4-Hexanedione2,5-Diethyl-3,6-dimethylpyrazineATA-11332

Yields are for the isolated product.

Visualization

Transaminase_Pyrazine_Synthesis cluster_pathway Chemoenzymatic Cascade Pathway dicarbonyl α-Dicarbonyl amino_ketone α-Amino Ketone (unstable intermediate) dicarbonyl->amino_ketone Amine Transaminase (ATA) + Amine Donor dimerization Self-Condensation (Dimerization) amino_ketone->dimerization dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine oxidation Oxidation (Air) dihydropyrazine->oxidation pyrazine 2,5-Disubstituted Pyrazine oxidation->pyrazine

Caption: Transaminase-mediated chemoenzymatic cascade for the synthesis of 2,5-disubstituted pyrazines.

Emerging Biocatalytic Strategies

Research into the chemoenzymatic synthesis of pyrazines is ongoing, with new enzymatic pathways being explored.

L-Threonine Dehydrogenase-Mediated Synthesis

A novel pathway for the synthesis of alkylpyrazines involves the use of L-threonine dehydrogenase (TDH). In this process, L-threonine is oxidized to L-2-amino-acetoacetate, which is unstable and decarboxylates to form aminoacetone.[9][10] Aminoacetone then spontaneously dimerizes and oxidizes to form 2,5-dimethylpyrazine.[10] This biocatalytic route provides a direct link from a common amino acid to a valuable pyrazine derivative.

Pyruvate Decarboxylase in a Multi-Step Synthesis

A patent has described a method utilizing pyruvate decarboxylase to produce an α-hydroxyketone from an α-keto-acid and an aldehyde. This intermediate can then be reacted with an amine to form a dihydropyrazine, which is subsequently oxidized to the corresponding substituted pyrazine.[7] This approach allows for the regioselective synthesis of pyrazine derivatives.

These emerging strategies highlight the potential for discovering and engineering new enzymatic pathways for the synthesis of a wide range of pyrazine structures, further expanding the toolkit for green and sustainable chemistry.

References

Microwave-Assisted Synthesis of Pyrazine Compounds: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of pyrazine and its derivatives is of significant interest to the fields of medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the synthesis of these heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various pyrazine compounds, along with an overview of their relevance in key signaling pathways.

Application Notes

Microwave irradiation offers several advantages over conventional heating methods for the synthesis of pyrazine derivatives, including dramatically reduced reaction times, often leading to higher yields and cleaner reaction profiles with fewer byproducts. The rapid and uniform heating provided by microwaves can drive reactions to completion in minutes rather than hours. This technology is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for drug discovery screening.

Common applications of microwave-assisted synthesis for pyrazine compounds include:

  • Condensation Reactions: The classical synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Microwave energy significantly accelerates this process. For instance, the synthesis of quinoxalines, a benzofused pyrazine derivative, can be achieved in excellent yields in a matter of minutes.[1][2]

  • One-Pot, Multi-Component Reactions: MAOS is well-suited for multi-component reactions, providing a green and efficient route to complex molecules in a single step. This approach has been successfully used to synthesize pyridinyl-1,3,5-triazine-2,4-diamine hybrids, showcasing high atom economy.[3][4]

  • Synthesis of Bioactive Molecules: Many pyrazine-containing drugs and drug candidates can be synthesized efficiently using microwave assistance. This includes derivatives of pyrazinamide, a first-line anti-tuberculosis drug, where microwave-assisted aminodehalogenation reactions lead to higher yields and shorter reaction times compared to conventional heating.[5][6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various microwave-assisted synthesis protocols for pyrazine and related compounds, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives [1]

1,2-Diamine1,2-Dicarbonyl CompoundCatalyst (mol%)SolventPower (W)Time (min)Yield (%)
o-PhenylenediamineBenzilIodine (5)Ethanol/Water (1:1)300295
4,5-Dimethyl-1,2-phenylenediamineBenzilIodine (5)Ethanol/Water (1:1)3002.594
4-Nitro-1,2-phenylenediamineBenzilIodine (5)Ethanol/Water (1:1)300392
o-PhenylenediaminePhenylglyoxal monohydrateIodine (5)Ethanol/Water (1:1)3001.596

Table 2: Microwave-Assisted Synthesis of N-Substituted 3-Aminopyrazine-2-Carboxamides [7][8]

Starting MaterialAmineSolventPower (W)Temperature (°C)Time (min)Yield (%)
3-Chloropyrazine-2-carboxamideBenzylamineN/A1501201085
3-Chloropyrazine-2-carboxamide4-FluorobenzylamineN/A1501201582
3-Chloropyrazine-2-carboxamideCyclohexylamineN/A1501202078

Table 3: One-Pot Microwave-Assisted Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids [3][4]

Aldehyde/KetoneSolventCatalystPower (W)Temperature (°C)Time (min)Yield (%)
4-ChlorobenzaldehydePyridineNone3001201570
4-ChlorobenzaldehydeNoneNone3001201592
4-MethoxybenzaldehydeNoneNone3001202090
CyclohexanoneNoneNone3001202585

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of Quinoxaline Derivatives[1]

This protocol describes a general method for the synthesis of quinoxaline derivatives via the iodine-catalyzed condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound under microwave irradiation.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (1.0 mmol)

  • Iodine (5 mol%)

  • Ethanol/Water (1:1, 2 mL)

  • 10 mL microwave synthesis vial

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add 2 mL of a 1:1 ethanol/water solution and a catalytic amount of iodine (5 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 300 W for the time specified in Table 1 (typically 1.5-3 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 3-Aminopyrazine-2-Carboxamides[7][8]

This protocol details the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines using microwave irradiation.

Materials:

  • 3-Chloropyrazine-2-carboxamide (1.0 mmol)

  • Substituted amine (1.2 mmol)

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine 3-chloropyrazine-2-carboxamide (1.0 mmol) and the respective amine (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 W, maintaining a temperature of 120°C for the time indicated in Table 2 (10-20 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Signaling Pathways and Pyrazine Inhibitors

Pyrazine-containing compounds are prominent in drug discovery, often acting as inhibitors of key enzymes in cellular signaling pathways, particularly protein kinases.[9][10][11] Understanding these pathways is crucial for the rational design of new therapeutic agents.

SHP2 Signaling Pathway

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of receptor tyrosine kinases (RTKs).[12][13] It plays a crucial role in the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling cascades, which are central to cell proliferation, differentiation, and survival.[12][13][14] Gain-of-function mutations in SHP2 are associated with several cancers.[12] Pyrazolopyrazine and imidazopyrazine derivatives have been developed as potent allosteric inhibitors of SHP2, stabilizing the enzyme in an auto-inhibited conformation.[14][15]

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrazine-based SHP2 Inhibitor Inhibitor->SHP2 inhibits

SHP2 Signaling Pathway and Inhibition
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, playing a pivotal role in the immune system and hematopoiesis.[16][17][18] The pathway involves four JAKs (JAK1, JAK2, JAK3, and TYK2) and seven STATs.[16][19][20] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[18] Pyrazine-based compounds are among the small molecule inhibitors developed to target JAKs, acting as ATP-competitive inhibitors to block the downstream signaling cascade.[9][11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazine-based JAK Inhibitor Inhibitor->JAK inhibits

JAK-STAT Signaling Pathway and Inhibition
Experimental Workflow for Microwave-Assisted Synthesis

The general workflow for developing a microwave-assisted synthesis protocol for pyrazine compounds is outlined below.

workflow start Reactant & Solvent Selection setup Reaction Setup in Microwave Vial start->setup irradiate Microwave Irradiation (Time, Temp, Power) setup->irradiate monitor Reaction Monitoring (TLC, LC-MS) irradiate->monitor workup Work-up & Product Isolation monitor->workup purify Purification (Recrystallization/ Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Product characterize->end

General Microwave Synthesis Workflow

References

Application Notes and Protocols for 3-Chloropyrazine-2-carbaldehyde in Flavor and Fragrance Creation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chloropyrazine-2-carbaldehyde in the flavor and fragrance industry. This document details its sensory profile, applications, and includes protocols for its synthesis, sensory evaluation, and incorporation into flavor and fragrance formulations.

Introduction to this compound

This compound is a versatile heterocyclic aromatic compound that serves as a key intermediate and building block in the synthesis of various organic molecules.[1][2] In the realm of flavor and fragrance, it is utilized to create unique and specific aromatic profiles, contributing to the overall sensory experience of a wide range of products.[1][2] Pyrazines, as a class of compounds, are renowned for their characteristic nutty, roasted, and earthy aromas, which are typically formed during the Maillard reaction in cooked foods.[1][3] The presence of a chlorine atom and an aldehyde group on the pyrazine ring in this compound offers unique reactive properties, allowing for the development of complex and novel flavor and fragrance compositions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 121246-96-6[2]
Molecular Formula C₅H₃ClN₂O[2]
Molecular Weight 142.54 g/mol [4]
Appearance Brown to dark brown to black solid or orange solid or yellow powder[2]
Melting Point 28 - 32 °C[2]
Boiling Point 214 °C[4]
Flash Point 83 °C[4]
Storage Store at 0 - 8 °C in an inert atmosphere.[2][4]
Sensory Profile and Quantitative Data
Pyrazine DerivativeOdor Threshold in Water (ppb)Flavor/Aroma DescriptorsReference
2-Methylpyrazine35,000Nutty, roasted, cocoa, coffee, slightly sweet[1]
2,3-Dimethylpyrazine2,500Roasted, nutty, coffee, chocolate, earthy[1]
2,5-Dimethylpyrazine800Nutty, roasted peanut, potato, chocolate[1]
2-Ethyl-3-methylpyrazine1.0Roasted, nutty, earthy, cocoa[1]
2-Ethyl-5-methylpyrazine0.4Roasted peanut, nutty, earthy[1]
This compound Not Available Expected to contribute roasted, savory, and potentially sharp or smoky notes.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, (3-chloropyrazin-2-yl)methanol. The precursor alcohol can be synthesized from commercially available starting materials. While a direct protocol for the aldehyde is not detailed in the provided search results, a general oxidation procedure is outlined below.

Objective: To synthesize this compound.

Materials:

  • (3-chloropyrazin-2-yl)methanol[5]

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (3-chloropyrazin-2-yl)methanol in dichloromethane.

  • Oxidation: Add an excess of activated manganese dioxide to the solution. The reaction is typically heterogeneous.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.

  • Extraction and Drying: Combine the filtrates and wash with water in a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram of Synthetic Workflow:

G start Start with (3-chloropyrazin-2-yl)methanol dissolve Dissolve in Dichloromethane start->dissolve add_mno2 Add excess Manganese Dioxide dissolve->add_mno2 stir Stir at Room Temperature add_mno2->stir monitor Monitor by TLC stir->monitor filter Filter through Celite monitor->filter Reaction Complete wash Wash with Water filter->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma contribution of this compound in a flavor mixture.

Materials:

  • Gas chromatograph coupled with an olfactometry port

  • Sample of a flavor formulation containing this compound

  • Trained sensory panel

  • Reference standard of this compound

Procedure:

  • Instrument Setup: The GC is equipped with a column suitable for flavor analysis (e.g., DB-WAX). The effluent from the column is split between a mass spectrometer (for chemical identification) and a sniffing port.

  • Sample Injection: Inject a sample of the flavor formulation into the GC.

  • Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived aroma.

  • Data Analysis: The olfactogram (a plot of aroma intensity versus retention time) is compared with the chromatogram from the mass spectrometer to correlate specific peaks with perceived aromas. The retention time and aroma description for this compound are compared to those of the reference standard.

Diagram of GC-O Workflow:

G start Flavor Sample injection Inject into GC start->injection separation Chromatographic Separation injection->separation split Effluent Split separation->split ms Mass Spectrometry (Identification) split->ms olfacto Olfactometry Port split->olfacto data Data Correlation (Aromagram & Chromatogram) ms->data panel Sensory Panelist (Detection & Description) olfacto->panel panel->data end Aroma Profile data->end

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol 3: Application in a Savory Flavor Formulation

Objective: To incorporate this compound into a model savory flavor formulation to enhance roasted and meaty notes.

Materials:

  • This compound solution (e.g., 0.1% in propylene glycol)

  • Base savory flavor mixture (e.g., containing amino acids, yeast extract, and other flavor precursors)

  • Cysteine solution (e.g., 1% in water)

  • Heating apparatus (e.g., oil bath)

  • pH meter and buffers

  • Sensory evaluation panel

Procedure:

  • Base Formulation: Prepare the base savory flavor mixture.

  • Addition of Pyrazine: Add a specific concentration of the this compound solution to the base mixture. A starting concentration of 1-10 ppm is recommended, to be adjusted based on sensory evaluation.

  • Reaction with Cysteine: To develop sulfur-containing flavor compounds, add the cysteine solution to the mixture. The reaction between the aldehyde group of the pyrazine and the thiol group of cysteine can generate desirable meaty and roasted notes.[6][7][8][9][10]

  • Thermal Processing: Heat the mixture under controlled temperature and time conditions to simulate a cooking process and promote Maillard-type reactions.

  • Sensory Evaluation: After cooling, subject the final flavor formulation to a trained sensory panel for descriptive analysis to evaluate the impact of the added this compound on the overall flavor profile.

Diagram of Flavor Formulation Workflow:

G start Base Savory Flavor Mixture add_pyrazine Add 3-Chloropyrazine- 2-carbaldehyde start->add_pyrazine add_cysteine Add Cysteine Solution add_pyrazine->add_cysteine heat Thermal Processing (Maillard Reaction) add_cysteine->heat cool Cooling heat->cool sensory Sensory Evaluation cool->sensory end Final Flavor Formulation sensory->end

Caption: Workflow for creating a savory flavor with this compound.

Olfactory Signaling Pathway

The perception of pyrazines is initiated by their interaction with specific olfactory receptors in the nasal epithelium. While the specific receptor for this compound has not been identified, the human olfactory receptor OR5K1 is known to be a specialized receptor for several pyrazine compounds. The binding of a pyrazine molecule to its receptor triggers a G-protein coupled signaling cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain for processing and perception of the aroma.

Diagram of Olfactory Signaling Pathway:

G odorant This compound (Odorant) receptor Olfactory Receptor (e.g., OR5K1) odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Olfactory Bulb) action_potential->brain perception Aroma Perception brain->perception

Caption: Simplified diagram of the olfactory signaling pathway for pyrazines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazinamide derivatives, potent agents in the ongoing battle against tuberculosis. The information compiled herein is curated from recent scientific literature and is intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Pyrazinamide is a cornerstone of first-line tuberculosis treatment, and the synthesis of its derivatives is a key strategy in overcoming drug resistance and improving therapeutic outcomes. This guide outlines various synthetic pathways, starting from readily available precursors, and provides detailed, step-by-step protocols for their execution. Quantitative data on reaction yields and biological activities are presented in clear, comparative tables, and key workflows are visualized to facilitate understanding and implementation in a laboratory setting.

I. Synthetic Strategies and Methodologies

Several effective methods for the synthesis of pyrazinamide derivatives have been established, primarily revolving around the functionalization of a pyrazine core. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The most common strategies include:

  • Acylation, Amidation, and Alkylation from Pyrazinecarboxylic Acid: A versatile and widely used approach that begins with the activation of pyrazine-2-carboxylic acid, typically by converting it to the corresponding acyl chloride, followed by reaction with a diverse range of amines or other nucleophiles.[1][2][3][4]

  • Yamaguchi Esterification/Amidation: This method offers a milder alternative to traditional acylation, employing 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to facilitate the formation of amide bonds from pyrazine-2-carboxylic acid and various amines.[5][6] This technique is particularly useful when dealing with sensitive substrates.

  • Enzyme-Catalyzed Synthesis: A greener and more efficient approach utilizing enzymes, such as Lipozyme® TL IM, to catalyze the amidation of pyrazine esters with amines in a continuous-flow system.[4][5][7]

  • Aminodehalogenation of Halogenated Pyrazines: This strategy involves the nucleophilic substitution of a halogen atom on the pyrazine ring, such as in 3-chloropyrazine-2-carboxamide, with various amines to introduce diversity at the 3-position.[8][9]

II. Experimental Protocols

The following sections provide detailed protocols for the key synthetic methods identified.

Protocol 1: Synthesis via Acylation of Pyrazine-2-carboxylic Acid

This protocol describes a general two-step procedure involving the formation of pyrazine-2-carbonyl chloride followed by amidation.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

  • Materials: Pyrazine-2-carboxylic acid, thionyl chloride, N,N-dimethylformamide (DMF), dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a round-bottom flask containing pyrazine-2-carboxylic acid (0.10 mol) in dichloromethane (100 mL), add a catalytic amount of DMF (5 drops).[2]

    • Cool the flask in an ice-water bath and stir the mixture until the solution becomes clear.[2]

    • Slowly add thionyl chloride (0.40 mol) dropwise to the stirred solution, maintaining the low temperature.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8 hours.[2]

    • After reflux, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-substituted Pyrazinamide Derivatives

  • Materials: Pyrazine-2-carbonyl chloride, appropriate amine (e.g., bromomethylamine), toluene.

  • Procedure:

    • Dissolve pyrazine-2-carbonyl chloride (0.10 mol) in toluene (100 mL) in a round-bottom flask.[2]

    • Add the desired amine (0.20 mol) to the solution.[2]

    • Stir the reaction mixture magnetically and heat to reflux for 8-12 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter the precipitate.[2]

    • Recrystallize the crude product from a suitable solvent (e.g., toluene) to yield the pure N-substituted pyrazinamide derivative.[2]

Protocol 2: Synthesis via Yamaguchi Reaction

This protocol provides a method for the direct coupling of pyrazine-2-carboxylic acid with amines.

  • Materials: Pyrazine-2-carboxylic acid or 6-chloropyrazine-2-carboxylic acid, 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), triethylamine (TEA), 4-dimethylaminopyridine (DMAP), aniline or other amine, tetrahydrofuran (THF).

  • Procedure:

    • In a reaction flask, dissolve pyrazine-2-carboxylic acid (1 eq) in THF (200 ml).[6]

    • Add 2,4,6-trichlorobenzoyl chloride (1 eq) and triethylamine (1 eq) to the solution.[6]

    • Stir the mixture at room temperature for 20 minutes.[6]

    • Add 4-dimethylaminopyridine (1 eq) and the desired amine (0.25 eq).[6]

    • Heat the reaction mixture to reflux (55-66°C) for 1 hour.[6]

    • After cooling, the product can be isolated and purified using standard techniques such as column chromatography.

Protocol 3: Enzyme-Catalyzed Synthesis in a Continuous-Flow System

This protocol outlines a greener synthesis of pyrazinamide derivatives using an immobilized enzyme.

  • Materials: Pyrazine-2-carboxylate, benzylamine (or other amine), Lipozyme® TL IM, tert-amyl alcohol.

  • Procedure:

    • Prepare two feed solutions. Feed 1: pyrazine-2-carboxylate (5.0 mmol) in 10 mL of tert-amyl alcohol. Feed 2: benzylamine (20.0 mmol) in 10 mL of tert-amyl alcohol.[7]

    • Pack a continuous-flow reactor with Lipozyme® TL IM (870 mg).[7]

    • Set the reactor temperature to 45°C.[7]

    • Pump the two feed solutions through the reactor at a flow rate of 31.2 μL/min, resulting in a residence time of 20 minutes.[7]

    • Collect the output from the reactor. The product can be isolated by evaporation of the solvent and purified by chromatography.

III. Data Presentation

The following tables summarize the quantitative data for the synthesis and biological evaluation of various pyrazinamide derivatives.

Table 1: Synthesis of Pyrazinamide Derivatives via Acylation and Alkylation [2][3]

Compound IDR GroupYield (%)
1a-CH₂-piperidine85.2
1b-CH₂-morpholine91.2
1c-CH₂-thiomorpholine88.5
1d-CH₂-piperazine83.7
1e-(CH₂)₂-piperidine82.3
1f-(CH₂)₂-morpholine89.6
1g-(CH₂)₂-thiomorpholine86.4
1h-(CH₂)₂-piperazine79.6
1i-(CH₂)₃-piperidine80.1
1j-(CH₂)₃-morpholine87.5
1k-(CH₂)₃-thiomorpholine84.2

Table 2: Synthesis of Pyrazinamide Analogs via Yamaguchi Reaction [6]

Compound IDStarting MaterialAmineYield (%)
5aPyrazine-2-carboxylic acidAniline75
5bPyrazine-2-carboxylic acid4-Fluoroaniline86
5cPyrazine-2-carboxylic acid4-Chloroaniline81
5dPyrazine-2-carboxylic acid2-Ethylhexylamine6
5e6-Chloropyrazine-2-carboxylic acidAniline43
5f6-Chloropyrazine-2-carboxylic acid4-Fluoroaniline72
5g6-Chloropyrazine-2-carboxylic acid4-Chloroaniline68
5h6-Chloropyrazine-2-carboxylic acid2-Ethylhexylamine12

Table 3: Antimycobacterial Activity of Synthesized Pyrazinamide Derivatives

Compound IDMIC (µg/mL) against M. tuberculosis H37RvReference
1f8.0[1][2][3]
5d<6.25[6]
5g<6.25[6]
86 µM[8]
Pyrazinamide>100[5]

IV. Visualized Workflows

The following diagrams illustrate the key synthetic pathways described in this document.

Synthesis_via_Acylation start Pyrazine-2-carboxylic Acid acyl_chloride Pyrazine-2-carbonyl Chloride start->acyl_chloride SOCl₂, DMF derivative N-substituted Pyrazinamide Derivative acyl_chloride->derivative R-NH₂, Toluene, Reflux

Caption: Synthesis via Acylation of Pyrazine-2-carboxylic Acid.

Yamaguchi_Reaction start Pyrazine-2-carboxylic Acid product Pyrazinamide Derivative start->product amine Amine (R-NH₂) amine->product reagents Yamaguchi Reagent, TEA, DMAP reagents->product Enzyme_Catalyzed_Synthesis cluster_feeds Feed Solutions feed1 Pyrazine-2-carboxylate in tert-amyl alcohol reactor Continuous-Flow Reactor (Lipozyme® TL IM, 45°C) feed1->reactor feed2 Amine in tert-amyl alcohol feed2->reactor product Pyrazinamide Derivative reactor->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloropyrazine-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Chloropyrazine-2-carbaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica gel.[1][2] Alumina can also be used, but silica gel is more frequently employed for this type of compound.[1][2] The choice between silica gel and alumina may depend on the specific impurities present in your crude sample. It is advisable to first test the separation on a Thin Layer Chromatography (TLC) plate with the same stationary phase to optimize conditions before running the column.[3]

Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?

A2: A common solvent system for purifying pyrazine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[3][4] The polarity of the eluent can be adjusted by changing the ratio of these solvents.[5] For a related compound, 3-chloropyrazine-2-carbonitrile, 100% dichloromethane has been used as an eluent.[6][7] It is recommended to start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis to achieve an optimal Rf value of 0.2-0.3 for the desired compound.[2][3]

Q3: How can I determine the correct solvent system before running a large-scale column?

A3: Thin Layer Chromatography (TLC) is an essential tool for optimizing the mobile phase before performing column chromatography.[3] By testing different solvent mixtures on a TLC plate coated with the same stationary phase as your column, you can identify the system that provides the best separation between this compound and any impurities. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.3.[2][3]

Q4: What are the common impurities that might be present in a crude sample of this compound?

A4: Common impurities could include unreacted starting materials from the synthesis, byproducts, or degradation products. For instance, if synthesized from 3-chloropyrazine-2-carbonitrile, residual nitrile may be present.[8] Depending on the reaction conditions, other chlorinated pyrazine derivatives or polymerized material could also be impurities.

Q5: Is this compound stable on silica gel?

A5: While many compounds are stable on silica gel, some can degrade, especially if the silica is acidic.[9] this compound is generally described as a stable compound.[10] However, to confirm its stability, you can perform a simple test by spotting the compound on a silica gel TLC plate, letting it sit for several hours, and then eluting it to see if any new spots (degradation products) appear.[9]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Researchers should optimize the parameters based on their specific crude mixture and the results of their initial TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, e.g., 230-400 mesh)[1]

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.[11]

    • Add a small layer of sand over the plug.[11]

    • Prepare a slurry of silica gel in the initial, least polar eluent.[11]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[11]

    • Allow the silica to settle, and do not let the solvent level drop below the top of the silica.[11]

    • Add a protective layer of sand on top of the packed silica.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent.[12] Carefully add this solution to the top of the column using a pipette.[12]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[12] Carefully add this powder to the top of the column.[12]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column without disturbing the sand layer.[11]

    • Open the stopcock to begin elution, collecting the eluent in fractions.

    • If a gradient elution is needed (based on TLC), gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[9]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh for flash)[1]Alumina can be an alternative.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and increase polarity as needed.
Optimal Rf Value 0.2 - 0.3[2][3]Determined by TLC before running the column.
Sample Loading Ratio 1:20 to 1:100 (sample:silica by weight)[2]Overloading can lead to poor separation.
Flow Rate VariesA faster flow rate can minimize diffusion and improve separation.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound does not elute from the column 1. Eluent polarity is too low. 2. Compound may have decomposed on the silica.[9] 3. Compound is very polar.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Check for compound stability on silica using a 2D TLC test.[9] Consider using a less acidic stationary phase like neutral alumina. 3. If very polar, consider reverse-phase chromatography.[9]
Poor separation of compounds 1. Improper mobile phase selection. 2. Column was overloaded with the sample. 3. The column was not packed properly (channeling). 4. The initial sample band was too wide.1. Re-optimize the solvent system using TLC to achieve a larger ∆Rf between the product and impurities.[5] 2. Reduce the amount of crude material loaded onto the column. 3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles. 4. Dissolve the sample in the minimum amount of solvent for loading.[12] Consider dry loading.[12]
Product elutes too quickly (with the solvent front) 1. Eluent polarity is too high.1. Start with a less polar mobile phase (e.g., a higher percentage of hexane).
Streaking or tailing of the compound band 1. The compound is not fully soluble in the mobile phase. 2. The sample was loaded in too strong of a solvent. 3. The compound is interacting too strongly with the stationary phase.1. Try a different solvent system in which the compound is more soluble. 2. Ensure the sample is loaded in the initial, weakest eluent possible. 3. Adding a small amount of a slightly more polar solvent (e.g., a drop of methanol or triethylamine for basic compounds) to the eluent can sometimes help, but should be done cautiously.
No compound detected in fractions 1. The compound is colorless and fractions are too dilute to see. 2. The compound decomposed on the column.[9]1. Concentrate a few fractions in the expected elution range and re-analyze by TLC.[9] 2. Test for compound stability on silica.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis: Optimize Mobile Phase (Rf ~0.2-0.3) packing 2. Column Packing: Prepare Silica Gel Slurry tlc->packing loading 3. Sample Loading: Wet or Dry Method packing->loading elution 4. Elution: Run Gradient (e.g., Hexane/EtOAc) loading->elution collection 5. Fraction Collection elution->collection analysis 6. Fraction Analysis (TLC) collection->analysis combine 7. Combine Pure Fractions analysis->combine Identify Pure Fractions evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_no_elution No Compound Elution cluster_poor_sep Poor Separation start Problem Encountered q_polarity Is eluent polarity too low? start->q_polarity q_overload Was column overloaded? start->q_overload s_increase_polarity Increase eluent polarity q_polarity->s_increase_polarity Yes q_stability Is compound stable on silica? q_polarity->q_stability No s_change_stationary Use neutral alumina or reverse phase q_stability->s_change_stationary No s_check_stability Perform 2D TLC stability test q_stability->s_check_stability Unsure s_reduce_load Reduce sample amount q_overload->s_reduce_load Yes q_packing Was packing uneven? q_overload->q_packing No s_repack Repack column carefully q_packing->s_repack Yes q_solvent Is mobile phase optimal? q_packing->q_solvent No s_reoptimize_tlc Re-optimize solvent system via TLC q_solvent->s_reoptimize_tlc No

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of 3-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Chloropyrazine-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound and related pyrazine aldehydes?

A1: Several methods are commonly employed for the synthesis of pyrazine aldehydes. The choice of route often depends on the available starting materials, scale, and desired purity. Key methods include:

  • Reduction of Pyrazine Esters: A prominent method involves the reduction of a corresponding pyrazine ester, such as methyl 5-chloropyrazine-2-carboxylate, using a reducing agent like Diisobutylaluminium hydride (DIBAL-H).[2]

  • Oxidation of Pyrazine Alcohols: This two-step approach first involves the reduction of a pyrazine ester to the corresponding alcohol, which is then oxidized using an oxidizing agent like manganese(IV) oxide to yield the aldehyde.[2]

  • The Vilsmeier-Haack Reaction: This reaction is a powerful method for formylating electron-rich heterocyclic compounds.[3][4] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazine ring.[3][4]

Q2: How does the Vilsmeier-Haack reaction work for pyrazine formylation?

A2: The Vilsmeier-Haack reaction proceeds in two main stages[3]:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate an electrophilic chloroiminium salt, which is the active formylating agent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazine ring attacks the electrophilic Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during work-up to yield the final aldehyde.[3]

Q3: Are there alternative methods to improve reaction efficiency, such as microwave-assisted synthesis?

A3: Yes, microwave-assisted synthesis can be a highly effective alternative to conventional heating methods for reactions involving pyrazine derivatives. For the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide, microwave assistance dramatically reduced the reaction time from 15 hours to 30 minutes and improved the average yields.[5]

Troubleshooting Guide

Q1: I am experiencing a very low yield in my synthesis. What are the common causes and how can I improve it?

A1: Low yields in pyrazine synthesis can be attributed to several factors. Below is a guide to troubleshoot this issue.[6]

Possible Cause Troubleshooting Steps & Solutions
Incomplete Reaction Extend the reaction time or moderately increase the temperature to ensure the reaction proceeds to completion. Ensure efficient stirring to improve reactant interaction.[6]
Suboptimal Reaction Conditions Screen different solvents, as the choice of solvent can significantly impact the yield. Optimize the base and catalyst used. For instance, in some pyrazine syntheses, potassium hydride (KH) has proven to be an effective base.[6]
Side Reactions The formation of unwanted byproducts, such as aminal side-products in reductive amination, can consume starting materials.[2] Adjusting reaction conditions to be milder may minimize side reactions.[6]
Product Degradation Pyrazine derivatives can be sensitive to harsh reaction or work-up conditions.[6] Avoid strongly acidic or basic conditions if your product is known to be sensitive.[6]
Reagent Quality Ensure that all reagents and solvents are pure and, if necessary, anhydrous, as moisture can lead to undesirable side reactions.[7][8]

A general workflow for troubleshooting low yield is presented below.

G start Low Yield Observed check_materials 1. Check Starting Materials (Purity of Reactants/Solvents?) start->check_materials check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry Correct?) check_materials->check_conditions monitor_reaction 3. Monitor Reaction Progress (TLC/HPLC Analysis) check_conditions->monitor_reaction optimize 4. Optimize Conditions (Screen Solvents, Reagents, Temp) monitor_reaction->optimize workup 5. Evaluate Work-up & Purification (Potential for Product Loss?) optimize->workup Optimized end Improved Yield workup->end

Caption: A logical workflow for troubleshooting low yield in synthesis.

Q2: I am facing difficulties in purifying the crude this compound. What can I do?

A2: Purification can indeed be challenging. If standard methods like normal-phase chromatography or trituration are unsuccessful, consider a rapid filtration through a silica gel plug to remove baseline impurities.[2] The resulting filtrate, which may still contain some impurities, can sometimes be used directly in the subsequent reaction step.[2]

Q3: My reaction is not going to completion. How can I address this?

A3: Incomplete conversion can be a significant issue. In some cases, such as SNAr reactions, an increased charge of the base (e.g., Cs₂CO₃) may be necessary to drive the reaction to completion, especially on a larger scale.[2] Monitoring the reaction by HPLC or TLC is crucial to determine if the starting material is being consumed.

Quantitative Data Summary

The following tables summarize yields reported for different synthetic strategies and conditions.

Table 1: Comparison of Yields for Different Synthetic Routes to a Key Chloropyrazine Intermediate

Synthetic Route Key Steps Overall Yield Reference
Route ASNAr reaction, deprotection/decarboxylation, Boc protection46%[2]
Route BEster reduction, reductive aminationVariable[2]
Route CEster reduction to alcohol, oxidation56%[2]

Table 2: Yields for the Reduction of Methyl 5-chloropyrazine-2-carboxylate to the Aldehyde

Reaction Temperature Reaction Time Yield Reference
-55 °C1 hour68%[2]
-78 °C2 hours49%[2]

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for 3-benzylaminopyrazine-2-carboxamides

Method Reaction Time Yield Range Average Yield Reference
Conventional Heating15 hours24% - 50%-[5]
Microwave-Assisted30 minutes26% - 80%~70%[5]

Experimental Protocols

Protocol 1: Synthesis of 3-formyl-2-pyrazinecarboxylic acid via Vilsmeier-Haack Reaction [3]

This protocol details the formylation of 2-pyrazinecarboxylic acid, which is analogous to the synthesis of other formyl-pyrazines.

  • Vilsmeier Reagent Formation:

    • To a flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Formylation Reaction:

    • Add 1,2-dichloroethane (DCE) to the flask containing the Vilsmeier reagent.

    • Add 2-pyrazinecarboxylic acid portion-wise.

    • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium acetate.

    • The precipitated product can then be collected by filtration, washed with cold water, and dried.

The workflow for this protocol is illustrated below.

G reagent_prep Vilsmeier Reagent Prep (DMF + POCl₃, 0-10°C) formylation Formylation (Add Pyrazine Acid, Heat 70-80°C) reagent_prep->formylation workup Work-up (Quench on ice, Neutralize) formylation->workup isolation Isolation (Filter, Wash, Dry) workup->isolation product 3-formyl-2-pyrazinecarboxylic acid isolation->product

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Protocol 2: Synthesis of 3-Chloropyrazine-2-carbonitrile [9][10]

This starting material can be a precursor for further functionalization.

  • In a suitable reaction vessel, dissolve pyrazine-2-carbonitrile in toluene and DMF.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride over 10 minutes.

  • Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.

  • After the reaction, decant the toluene layer. The remaining oily residue is extracted multiple times with ether.

  • Combine the organic layers (toluene and ether) and quench with ice water.

  • Neutralize the combined organic layers with solid sodium bicarbonate.

  • Separate the layers and extract the aqueous layer again with ether.

  • Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 100% dichloromethane) to obtain 3-chloropyrazine-2-carbonitrile as a white powder. A reported yield for this procedure is 51%.[9]

References

Technical Support Center: Synthesis of 3-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloropyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reduction of 3-chloropyrazine-2-carbonitrile: This is a widely used method, often employing a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) to selectively reduce the nitrile to an aldehyde.[1][2]

  • Oxidation of (3-chloropyrazin-2-yl)methanol: This route involves the oxidation of the corresponding primary alcohol to the aldehyde. A variety of oxidizing agents can be used, but careful selection is necessary to avoid over-oxidation.[3][4]

Q2: I am observing a significant amount of alcohol in my product after DIBAL-H reduction. What is causing this?

A2: The formation of (3-chloropyrazin-2-yl)methanol is a common side product resulting from the over-reduction of the aldehyde. This is often due to a loss of temperature control during the reaction. DIBAL-H reductions of nitriles to aldehydes are highly temperature-sensitive and must be maintained at low temperatures (typically -78 °C) to prevent further reduction of the intermediate aldehyde to the alcohol.[2][5]

Q3: My oxidation reaction is producing the carboxylic acid. How can I prevent this?

A3: The formation of 3-chloropyrazine-2-carboxylic acid is a result of over-oxidation of the desired aldehyde. To minimize this, consider the following:

  • Choice of Oxidant: Use a mild and selective oxidizing agent. Reagents like Dess-Martin periodinane (DMP) or Swern oxidation are known for stopping at the aldehyde stage.[3]

  • Reaction Time and Stoichiometry: Carefully control the reaction time and the stoichiometry of the oxidizing agent. Using a slight excess of the oxidant or allowing the reaction to proceed for too long can lead to over-oxidation.

  • Workup Procedure: Quenching the reaction appropriately and promptly is crucial. Some sources suggest adding a saturated aqueous solution of NaHCO3 after completion to suppress over-oxidation during workup.[3]

Q4: The reaction mixture of my 2-chloropyrazine-based synthesis is turning into a black, intractable precipitate. What is happening?

A4: The formation of black, intractable precipitates, especially when using strong bases with 2-chloropyrazine, can indicate polymerization or dimerization side reactions.[2][6] These reactions can be complex and lead to a significant loss of the desired product. To mitigate this, ensure precise control over reaction stoichiometry, temperature, and the rate of addition of reagents.

Troubleshooting Guides

Route 1: DIBAL-H Reduction of 3-Chloropyrazine-2-carbonitrile
Issue Potential Cause Recommended Solution
Low yield of aldehyde, significant amount of (3-chloropyrazin-2-yl)methanol Over-reduction of the aldehyde intermediate.Maintain a strict low-temperature profile (e.g., -78 °C) throughout the DIBAL-H addition and reaction time. Use no more than one equivalent of DIBAL-H.[1][7]
Formation of 3-aminomethyl-2-chloropyrazine Complete reduction of the nitrile group.This is a more severe case of over-reduction. Ensure precise control over the amount of DIBAL-H used and maintain a very low reaction temperature. A slower addition of the reducing agent may also be beneficial.[2]
Incomplete reaction, starting material remains Insufficient DIBAL-H or reaction time.Ensure one full equivalent of DIBAL-H is added. Allow the reaction to stir at low temperature for an adequate amount of time, monitoring by TLC.
Complex mixture of products Reaction temperature too high, leading to side reactions.In addition to strict temperature control, ensure the quality of the starting material and solvent. Anhydrous conditions are critical for DIBAL-H reactions.
Route 2: Oxidation of (3-chloropyrazin-2-yl)methanol
Issue Potential Cause Recommended Solution
Formation of 3-chloropyrazine-2-carboxylic acid Over-oxidation of the aldehyde.Use a milder oxidizing agent (e.g., PCC, DMP, Swern oxidation). Optimize the stoichiometry of the oxidant and the reaction time. Prompt and appropriate quenching of the reaction is crucial.[3][4]
Incomplete reaction, starting alcohol remains Insufficient oxidizing agent or reaction time.Increase the equivalents of the oxidizing agent slightly or extend the reaction time. Monitor the reaction progress carefully using TLC to avoid over-oxidation.
Formation of unidentified byproducts Non-selective oxidation or decomposition.Consider a different, more selective oxidation system. Ensure the reaction is performed under the recommended atmosphere (e.g., inert for some reagents). The purity of the starting alcohol is also important.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via DIBAL-H Reduction

Methodology:

  • Dissolve 3-chloropyrazine-2-carbonitrile (1 eq.) in anhydrous toluene or dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of DIBAL-H in a suitable solvent (e.g., toluene or hexanes) (1.0-1.2 eq.) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (toluene or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography.

Key Experiment 2: Synthesis of this compound via Oxidation of (3-chloropyrazin-2-yl)methanol

Methodology (using Dess-Martin Periodinane - DMP):

  • Add (3-chloropyrazin-2-yl)methanol (1 eq.) to a flask containing anhydrous dichloromethane (DCM).

  • To the stirred solution, add Dess-Martin periodinane (1.1-1.3 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Stir the mixture vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to give the crude this compound.

  • Purify the crude product by silica gel column chromatography.

Visualizations

DIBAL_Reduction cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Start 3-Chloropyrazine-2-carbonitrile Product This compound Start->Product DIBAL-H -78°C Side_Product_2 3-aminomethyl-2-chloropyrazine (Complete reduction) Start->Side_Product_2 Harsh Conditions (Excess DIBAL-H, High Temp.) Side_Product_1 (3-chloropyrazin-2-yl)methanol (Over-reduction) Product->Side_Product_1 Excess DIBAL-H or Increased Temperature

DIBAL-H reduction pathway and common side products.

Alcohol_Oxidation cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Start (3-chloropyrazin-2-yl)methanol Product This compound Start->Product Mild Oxidant (e.g., DMP, Swern) Side_Product 3-chloropyrazine-2-carboxylic acid (Over-oxidation) Product->Side_Product Strong Oxidant or Prolonged Reaction

Alcohol oxidation pathway and a common side product.

References

stability and storage conditions for 3-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-Chloropyrazine-2-carbaldehyde (CAS: 121246-96-6), along with troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: There are conflicting recommendations from various suppliers, suggesting that the optimal storage condition may depend on the purity of the material and the intended duration of storage. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is the most conservative approach to minimize degradation. Some suppliers suggest room temperature storage is adequate, which may be suitable for shorter periods if the material is protected from light and moisture.

Q2: My this compound has changed color from yellow to brown. Is it still usable?

A2: A color change from yellow to brown or dark brown is an indicator of potential degradation. While the material might still be suitable for some applications, the presence of impurities is likely. It is highly recommended to assess the purity of the material by an analytical method, such as HPLC, before use. For applications sensitive to impurities, using discolored material is not advised.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, two primary degradation pathways are likely:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-Chloropyrazine-2-carboxylic acid), particularly if exposed to air (oxygen).

  • Hydrolysis: The chloro group on the pyrazine ring can be susceptible to nucleophilic substitution by water, especially under basic or, to a lesser extent, acidic conditions, to form 3-Hydroxypyrazine-2-carbaldehyde.

Q4: What solvents are suitable for dissolving this compound?

A4: While specific solubility data is not widely published, based on similar structures like 2-chloropyridine-3-carbaldehyde, it is expected to have limited solubility in water.[1] It is likely to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and tetrahydrofuran (THF).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields Degradation of the starting material.Assess the purity of the this compound using the HPLC protocol below. If purity is low, consider purchasing a new batch. Ensure the material has been stored correctly.
Appearance of unexpected spots on TLC Presence of impurities or degradation products.Spot the starting material on a TLC plate alongside the reaction mixture to check for carry-over of impurities. If new spots appear in the starting material lane upon standing, degradation is occurring.
Solid material appears clumped or wet Absorption of moisture.The compound is likely hygroscopic. Store in a desiccator. If clumping is observed, dry the material under vacuum before use, but be aware that some degradation may have already occurred.
Material fails to dissolve completely in the reaction solvent Use of an inappropriate solvent or presence of insoluble impurities.Confirm the solubility of this compound in the chosen solvent. If solubility is expected, the insoluble material may be an impurity. Filter the solution before use, but this may alter the effective concentration.

Summary of Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature Short-term: 2-8°C. Long-term: -20°C.[2]To minimize the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).To prevent oxidation of the aldehyde group.
Light Store in an amber vial or protected from light.To prevent potential photodegradation.
Moisture Keep container tightly sealed; store in a desiccator.To prevent hydrolysis of the chloro group and potential clumping of the solid.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. This is a starting point and may require optimization.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. Degradation products would likely appear as separate peaks. The acidic mobile phase helps to protonate the pyrazine nitrogens, leading to better peak shape.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and to generate potential degradation products for analytical method validation.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile/water mixture.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

3. Analysis:

  • After the specified time, cool the solutions to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze by the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to a control sample (unstressed) to identify degradation peaks.

Visualizations

G cluster_storage Storage & Handling cluster_degradation Potential Degradation Pathways storage Store at -20°C (long-term) or 2-8°C (short-term) handling Handle under inert atmosphere (N2 or Ar) light Protect from light moisture Keep container tightly sealed start This compound oxidation Oxidation start->oxidation O2, light, heat hydrolysis Hydrolysis start->hydrolysis H2O, acid/base product1 3-Chloropyrazine-2-carboxylic acid oxidation->product1 product2 3-Hydroxypyrazine-2-carbaldehyde hydrolysis->product2

Caption: Logical relationship between storage conditions and potential degradation pathways.

G cluster_workflow Troubleshooting Workflow for Impure Compound start Observation: Inconsistent results or color change check_storage Verify storage conditions (Temp, Light, Moisture, Atmosphere) start->check_storage run_hplc Assess purity via HPLC (Protocol 1) check_storage->run_hplc purity_ok Purity >95%? run_hplc->purity_ok use_compound Proceed with experiment purity_ok->use_compound Yes new_batch Discard and acquire new batch purity_ok->new_batch No

Caption: A workflow for troubleshooting issues related to compound purity.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazine derivatives?

A1: The most classical and widely used method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1] This reaction proceeds through a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine.[1][2] Other significant methods include the Gutknecht and Staedel–Rugheimer syntheses, which are based on the self-condensation of α-amino ketones.[2][3][4] More modern, atom-economical approaches involve the dehydrogenative coupling of β-amino alcohols or diols and diamines, often requiring specific metal catalysts.[1][2][5]

Q2: My reaction mixture is turning dark brown or black. What does this indicate?

A2: A dark coloration in the reaction mixture often suggests polymerization or degradation of starting materials or products.[3] This can be triggered by excessive heat, leading to decomposition.[3][6] Additionally, some reaction intermediates can be sensitive to air, leading to oxidation and the formation of complex, colored byproducts.[3] The presence of aldehydes or ketones with α-hydrogens can also lead to aldol condensation side reactions, which produce colored impurities.[3]

Q3: What is the role of the oxidation step in many pyrazine syntheses?

A3: Many pyrazine syntheses, particularly those involving the condensation of 1,2-dicarbonyls and 1,2-diamines, initially form a dihydropyrazine intermediate.[1][2] This intermediate must be oxidized to form the final aromatic pyrazine ring.[2] If this oxidation step is incomplete, the final product will be a mixture of the desired pyrazine and the dihydropyrazine intermediate, resulting in a lower yield of the target compound.[2] Oxidation can sometimes be achieved by simply bubbling air through the reaction mixture or by adding an oxidizing agent.

Q4: How critical is the purity of my starting materials?

A4: The purity of starting materials, such as α-dicarbonyl compounds and 1,2-diamines, is crucial for a successful reaction.[2][3] Impurities can lead to undesirable side reactions, significantly decreasing the yield of the desired product.[2][3] For example, impurities in denatured ethanol used as a solvent can cause unwanted side reactions.[3] It is often recommended to purify starting materials before use.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of pyrazine derivatives.

Problem Potential Cause Suggested Solution
No Desired Product Detected Incorrect reaction conditions (e.g., temperature, pressure).Verify the optimal conditions for your specific reaction. Some gas-phase dehydrogenation reactions require temperatures between 300-450°C.[3]
Inactive catalyst or incorrect catalyst loading.Ensure the catalyst is active. Optimize the catalyst loading; for some manganese-catalyzed reactions, 2 mol% is optimal.[3]
Poor quality of starting materials.Use purified starting materials and check for any decomposition.[3]
Low Product Yield Incomplete reaction.Extend the reaction time or cautiously increase the temperature to ensure the reaction goes to completion.[1]
Suboptimal choice of base or solvent.Screen different bases and solvents. In some dehydrogenative coupling reactions, potassium hydride (KH) has proven superior to other bases like NaOEt or tBuOK.[3]
Inefficient work-up and product loss.Perform multiple extractions with a suitable solvent during the work-up phase.[3][7] Consider distillation or column chromatography for more efficient isolation.[2][3]
Incomplete oxidation of dihydropyrazine intermediate.Ensure the oxidation step is complete by extending the aeration time or using a suitable oxidizing agent.[2]
Formation of Multiple Side Products Formation of structurally similar byproducts (e.g., regioisomers).Modify the synthetic strategy to a more regioselective method.[3] Adjust the eluent system during chromatography for better separation.[3]
Polymerization or degradation reactions.Lower the reaction temperature.[3] If intermediates are air-sensitive, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
Purification Difficulties Co-elution of impurities with the product on silica gel.Adjust the polarity of the eluent system. For example, a 90:10 hexane:ethyl acetate mixture can provide good separation.[7][8][9] If imidazole byproducts are present, passing the extract through a short silica column can retain these polar impurities.[7][9]
Inefficient recrystallization.Select a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[2] Ensure a slow cooling rate to promote the formation of pure crystals rather than an amorphous precipitate.[2]

Data Presentation: Optimization of Reaction Conditions

The selection of catalyst, base, and solvent significantly impacts reaction outcomes. The tables below summarize quantitative data from optimization studies for pyrazine synthesis.

Table 1: Effect of Catalyst on the Dehydrogenative Self-Coupling of 2-Amino-1-phenylethanol Reaction Conditions: 2-amino-1-phenylethanol (0.5 mmol), catalyst (2 mol%), KH (3 mol%), Toluene, 150°C, 24h.

CatalystYield (%)
Mn-acridine pincer complex 99
Mn(CO)₅Br10
Mn₂(CO)₁₀<5
Ru-pincer complex85
Data sourced from an acceptorless dehydrogenative coupling study.[5]

Table 2: Effect of Base on the Dehydrogenative Self-Coupling of 2-Amino-1-phenylethanol Reaction Conditions: 2-amino-1-phenylethanol (0.5 mmol), Mn-acridine pincer catalyst (2 mol%), base (3 mol%), Toluene, 150°C, 24h.

BaseYield (%)
KH 99
NaH81
tBuOK75
NaOtBu72
Data sourced from an acceptorless dehydrogenative coupling study.[5]

Table 3: Effect of Solvent on the Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide Reaction Conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), Lipozyme® TL IM catalyst, 45°C, 20 min residence time in a continuous-flow reactor.

Solventlog PYield (%)
tert-Amyl alcohol 1.3 80.1
2-MeTHF0.935.6
Dichloromethane1.325.4
Isobutanol0.670.3
THF0.515.2
Acetonitrile-0.320.5
DMSO-1.412.3
Data sourced from a study on greener synthesis of pyrazinamide derivatives.[10]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylpyrazine via Condensation

This protocol describes a one-pot synthesis via the condensation of benzil with ethylene diamine.[11]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2 mmol of purified benzil in 3 mL of aqueous methanol. Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Reaction Initiation: Add 2 mmol of ethylene diamine and a catalytic amount of potassium tert-butoxide (t-BuOK) (10 mg) to the solution.

  • Reaction Monitoring: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[1][11]

Protocol 2: Purification of Pyrazine Derivatives by Column Chromatography

This protocol is a general method for removing polar impurities, such as imidazoles, from a pyrazine product mixture.[1][7]

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., dichloromethane or a 90:10 hexane:ethyl acetate mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions (e.g., every 20 mL) and analyze them by TLC or GC-MS to identify those containing the purified pyrazine derivative.[1][7]

  • Solvent Evaporation: Combine the pure fractions and remove the eluent by rotary evaporation to obtain the purified product.[1]

Visualizations

G s1 1. Prepare Starting Materials s2 2. Set Up Reaction (Solvent, Catalyst, Base) s1->s2 s3 3. Condensation/ Coupling Reaction s2->s3 s4 4. Oxidation Step (if necessary) s3->s4 s5 5. Work-up (e.g., Extraction) s4->s5 s6 6. Purification (Chromatography/Distillation) s5->s6 s7 7. Product Analysis (NMR, MS, etc.) s6->s7

Caption: General experimental workflow for pyrazine synthesis.

G start_node Low or No Yield check_sm Check Purity of Starting Materials start_node->check_sm check_cond Review Reaction Conditions (T, t) start_node->check_cond check_cat Verify Catalyst/ Base Activity start_node->check_cat check_oxi Confirm Complete Oxidation start_node->check_oxi sol_sm Purify/Replace Reagents check_sm->sol_sm sol_cond Optimize Temp. & Reaction Time check_cond->sol_cond sol_cat Use Fresh Catalyst/ Screen Alternatives check_cat->sol_cat sol_oxi Extend Oxidation/ Add Oxidant check_oxi->sol_oxi

Caption: Troubleshooting decision tree for low product yield.

G reactants α-Dicarbonyl + 1,2-Diamine intermediate Dihydropyrazine Intermediate reactants->intermediate Condensation side_polymer Polymeric Byproducts reactants->side_polymer High Temp. product Pyrazine Product intermediate->product Oxidation side_piperazine Piperazine (Incomplete Dehydrogenation) intermediate->side_piperazine Low Temp.

Caption: Simplified reaction pathway and potential side products.

References

Technical Support Center: Purifying Crude 3-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Chloropyrazine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions (e.g., over-oxidation or dimerization), and residual solvents. Given its structure, potential impurities could be the corresponding carboxylic acid (3-chloropyrazine-2-carboxylic acid) from oxidation of the aldehyde, or the corresponding alcohol from over-reduction if prepared that way.

Q2: What is the recommended first step for purifying the crude product?

A2: A simple filtration is a good initial step. If the crude product is a solid, washing it with a cold, non-polar solvent in which the product is poorly soluble, like cold hexane or diethyl ether, can remove some non-polar impurities. For more rigorous purification, recrystallization or column chromatography is recommended.

Q3: What are suitable solvents for recrystallizing this compound?

A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For chlorinated aromatic aldehydes, common solvent systems include:

  • Single Solvents: Ethanol, isopropanol, or acetone.

  • Solvent Pairs: A mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or heptane) can be effective. You would dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed, followed by cooling.

Q4: When should I opt for column chromatography instead of recrystallization?

A4: Column chromatography is preferred when:

  • Impurities have similar solubility profiles to the desired product, making recrystallization ineffective.

  • The crude product is an oil or fails to crystallize.

  • Multiple impurities are present that need to be separated.

Troubleshooting Guide

Issue 1: The crude product is a dark, oily residue and does not solidify.
  • Possible Cause: Presence of significant amounts of impurities or residual high-boiling point solvents.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. For high-boiling solvents like DMF or DMSO, a high-vacuum pump may be necessary.

    • Trituration: Try adding a small amount of a non-polar solvent like hexane or pentane and scratching the inside of the flask with a glass rod. This can often induce crystallization.

    • Column Chromatography: If the product remains an oil, purification by column chromatography is the most effective method.

Issue 2: Poor recovery after recrystallization.
  • Possible Cause 1: Using too much solvent during recrystallization.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering the crystals, you can try to recover a second crop of crystals by concentrating the mother liquor (the remaining solution) and cooling it again.

  • Possible Cause 2: The product is significantly soluble in the cold recrystallization solvent.

  • Solution: Ensure the flask is thoroughly cooled, preferably in an ice bath, for a sufficient amount of time before filtering to maximize crystal formation. Consider a different solvent or solvent system where the product has lower solubility at cold temperatures.

Issue 3: The purified product's purity has not significantly improved.
  • Possible Cause: The chosen purification method is not effective for the specific impurities present.

  • Solution:

    • Analytical Check: Analyze the purity of your product before and after purification using techniques like TLC, HPLC, GC-MS, or NMR to identify the nature of the remaining impurities.

    • Alternative Method: If recrystallization failed, try column chromatography. If column chromatography was used, consider changing the mobile phase (eluent) system to achieve better separation. A different stationary phase (e.g., alumina instead of silica gel) could also be explored.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will show the desired product with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and increasing the polarity to 4:1 or 1:1).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the packed column.

  • Elution: Run the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodTypical Purity AchievedExpected RecoveryNotes
Recrystallization >98%60-85%Highly dependent on the solvent system and the nature of the impurities.
Column Chromatography >99%70-95%Recovery can be lower if the product has a similar polarity to impurities, leading to mixed fractions.

Purification Workflow

G crude Crude this compound analysis1 Purity Analysis (e.g., TLC, NMR) crude->analysis1 oily Is the product an oil? analysis1->oily Assess physical state recrystallization Recrystallization analysis2 Purity Analysis recrystallization->analysis2 column Column Chromatography pure_product Pure Product (>98%) column->pure_product low_purity Is purity still low? analysis2->low_purity oily->recrystallization No oily->column Yes low_purity->column Yes low_purity->pure_product No

Technical Support Center: Scale-Up Synthesis of Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of chloropyrazines.

Troubleshooting Guides

This section addresses specific issues that may arise during key synthetic steps in the scale-up production of chloropyrazines.

Issue 1: Low Yield and Purity in the Chlorination of Pyrazine Precursors

Question: We are experiencing low yields and the formation of multiple chlorinated byproducts during the scale-up chlorination of our pyrazine substrate. How can we improve the selectivity and efficiency of this step?

Answer:

Low yields and poor selectivity in scaled-up chlorination reactions of pyrazines are common challenges. The outcome is highly dependent on the substrate, chlorinating agent, and reaction conditions. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Recommended Solutions:

  • Inadequate Temperature Control: Chlorination reactions are often exothermic. Poor heat dissipation on a larger scale can lead to localized overheating, promoting the formation of di- and tri-chlorinated species.

    • Solution: Implement robust temperature control using a reactor with efficient heat exchange capabilities. For highly exothermic reactions, consider a continuous flow setup to improve heat transfer.[1][2]

  • Suboptimal Chlorinating Agent: The choice of chlorinating agent is critical for selectivity and safety at scale.

    • Solution:

      • Thionyl Chloride (SOCl₂): While effective, it can be hazardous on a large scale due to its reactivity with water and potential for thermal runaway.[3] If used, ensure strict anhydrous conditions and consider a solvent like toluene with a catalytic amount of DMF for improved safety.[3]

      • N-Chlorosuccinimide (NCS): Requires anhydrous conditions to prevent hydrolysis and loss of reactivity.

      • Vapor Phase Chlorination: For the synthesis of 2-chloropyrazine, reacting pyrazine and chlorine in the vapor phase in the presence of water vapor at high temperatures (300-600 °C) can provide good yields of the mono-chlorinated product.[4]

  • Inefficient Mixing: Poor agitation can lead to localized high concentrations of the chlorinating agent, resulting in over-chlorination.

    • Solution: Ensure the reactor is equipped with an appropriate stirring mechanism to maintain a homogeneous reaction mixture.

Issue 2: Incomplete Conversion and Side-Product Formation in Amination Reactions

Question: Our palladium-catalyzed amination of a chloropyrazine is sluggish and gives incomplete conversion, even with increased catalyst loading. We also observe the formation of an aminal impurity.

Answer:

Incomplete conversion and the formation of impurities are significant hurdles in the scale-up of amination reactions on chloropyrazines. Here are some troubleshooting strategies:

Potential Causes & Recommended Solutions:

  • Catalyst Deactivation: Palladium catalysts can be sensitive to impurities and reaction conditions.

    • Solution: Ensure the chloropyrazine starting material is of high purity. Impurities can poison the catalyst. Consider screening different palladium catalysts and ligands to find a more robust system.

  • Side-Product Formation (Aminal Impurity): Aminal impurities can form, particularly under acidic conditions, and can be difficult to remove.[5]

    • Solution: Optimize the reaction pH. If acidic conditions are necessary for the desired reaction, explore different acids or buffer systems to minimize side reactions. A thorough workup and purification protocol, such as crystallization, may be required to remove this impurity.[5]

  • Alternative Reaction Pathway (SNAr): For electron-deficient chloropyrazines, a nucleophilic aromatic substitution (SNAr) may be a viable alternative to palladium-catalyzed amination, avoiding the cost and contamination issues associated with the metal catalyst.

    • Solution: Explore transition-metal-free SNAr reactions. For example, reacting the chloropyrazine with an amine in water in the presence of potassium fluoride can be an effective method.[6]

Issue 3: Low Conversion and Purification Difficulties in Cyanation Reactions

Question: We are struggling to achieve full conversion in the palladium-catalyzed cyanation of our chloropyrazine intermediate. The crude product is difficult to purify by column chromatography on a large scale.

Answer:

Palladium-catalyzed cyanation reactions are notoriously sensitive and can be challenging to scale up. Incomplete conversion and purification issues are common.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: The cyanation of heteroaryl chlorides can be difficult to drive to completion.

    • Solution:

      • Optimize Reaction Conditions: Screen different palladium catalysts, ligands, bases, and solvents. For instance, switching to a different phosphine ligand or increasing the equivalents of a base like KOAc can improve conversion.[5]

      • High Purity Starting Material: Using a highly pure chloropyrazine starting material (>99% LCAP) can significantly improve the reaction outcome.[5]

  • Purification Challenges: Co-eluting impurities make chromatographic purification on a multi-gram scale inefficient, resulting in low purity of the final product.[5]

    • Solution: Develop a crystallization protocol for the cyanopyrazine product. This is a more scalable and efficient purification method than chromatography.[7] This may involve screening various solvents and conditions to induce crystallization.

  • Safety with Cyanide Reagents: Handling large quantities of cyanide reagents is a significant safety concern.

    • Solution: Consider using less toxic cyanide sources like K₄[Fe(CN)₆].[8][9] For large-scale production, a continuous flow setup can mitigate the risks associated with handling hazardous reagents like TMSCN.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when moving from a bench-scale to a large-scale synthesis of chloropyrazines?

A1: The primary challenges include:

  • Reaction Control: Managing exothermic reactions and ensuring consistent temperature profiles in larger reactors is critical to prevent side reactions and ensure safety.[1][2]

  • Mixing Efficiency: Achieving uniform mixing in large vessels can be difficult and can impact reaction rates and selectivity.

  • Purification: Methods like column chromatography that are feasible in the lab are often not practical or economical at an industrial scale. Developing robust crystallization or distillation procedures is crucial.[5][7]

  • Impurity Profile: Minor impurities at the lab scale can become significant issues at a larger scale, potentially affecting product quality and requiring additional purification steps.

  • Safety and Handling: Managing large quantities of hazardous reagents and solvents requires stringent safety protocols and specialized equipment.[12][13][14]

Q2: Our overall yield for a multi-step chloropyrazine synthesis is very low (around 20%). What are the key areas to focus on for optimization?

A2: A low overall yield in a multi-step synthesis points to inefficiencies in one or more steps. Key areas for investigation include:

  • Identify the Lowest-Yielding Step(s): Analyze each step individually to pinpoint where material is being lost.

  • Reaction Completion: Ensure each reaction goes to completion to avoid difficult separations of starting material from the product.

  • Side Reactions: Identify and characterize major side products to understand and mitigate their formation by adjusting reaction conditions (temperature, concentration, catalyst, etc.).

  • Workup and Isolation: Losses can be significant during extraction, filtration, and other workup procedures. Optimize these processes to maximize product recovery. For instance, developing a procedure to isolate a product by filtration directly from the reaction mixture can be highly beneficial.[5]

  • Route Scouting: It may be necessary to develop a "Second-Generation" synthetic route that is more amenable to scale-up, even if it involves different starting materials or reaction types.[5]

Q3: We are using a palladium catalyst for a cross-coupling reaction. What are the main considerations for scale-up?

A3: When scaling up palladium-catalyzed reactions, consider the following:

  • Catalyst Loading: High catalyst loadings are a significant cost driver and can lead to challenges in removing residual palladium from the final product to meet regulatory limits (typically <10 ppm).[5] Aim to optimize the reaction to use the lowest possible catalyst loading.

  • Catalyst Stability and Deactivation: Ensure the chosen catalyst is robust enough for the extended reaction times and potentially harsher conditions of a large-scale process. Catalyst poisoning by cyanide or other species is a known issue.[15]

  • Homogeneity: Ensure the catalyst is well-dispersed in the reaction mixture, especially if it is heterogeneous.

  • Cost: The cost of the palladium catalyst and ligands can be a major factor in the overall process economics.

Data Presentation

Table 1: Comparison of First-Generation vs. Second-Generation Synthesis of a Key Chloropyrazine Intermediate[5]

ParameterFirst-Generation RouteSecond-Generation Route
Starting Material Pyrazine EsterDichloropyrazine
Key Transformations Ester Reduction, Reductive Amination, CyanationSNAr, Deprotection/Decarboxylation, Boc Protection
Overall Yield 21%56% (over 3 steps)
Purity of Chloropyrazine Intermediate (LCAP) ~76% (after chromatography)>99% (after crystallization)
Purity of Cyanated Product (LCAP) 86% (after chromatography)Not reported, but started with much purer material
Purification Method Multiple Chromatographic PurificationsCrystallization
Scalability Issues Incomplete conversions, side-products, difficult purifications, high catalyst loadingOptimized for scale-up

Experimental Protocols

Protocol 1: Large-Scale Vapor Phase Chlorination of Pyrazine[5]

This protocol is suitable for the synthesis of 2-chloropyrazine.

Materials:

  • Pyrazine

  • Chlorine gas

  • Water

Equipment:

  • Vaporizer for aqueous pyrazine solution

  • Pre-heater for chlorine gas

  • Heated reaction tube

Procedure:

  • Prepare a solution of pyrazine in water (e.g., 110 g pyrazine in 110 g water).

  • Vaporize the aqueous pyrazine solution at approximately 350 °C.

  • Preheat chlorine gas to a similar temperature.

  • Mix the vaporized pyrazine solution and chlorine gas and pass them through a reaction tube heated to 450 °C.

  • The contact time in the reaction zone should be controlled (e.g., 3.0 seconds).

  • Cool the reaction mixture to condense the products.

  • The crude product can be purified by extraction with a suitable solvent (e.g., benzene) followed by fractionation to isolate 2-chloropyrazine.

Note: This reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions for handling chlorine gas at high temperatures.

Protocol 2: SNAr Amination of 2,5-Dichloropyrazine (Illustrative)[17]

This protocol describes a general procedure for the nucleophilic aromatic substitution of an amine onto 2,5-dichloropyrazine.

Materials:

  • 2,5-Dichloropyrazine

  • Amine nucleophile (e.g., 3-methoxyaniline)

  • Base (e.g., potassium tert-butoxide)

  • Solvent (e.g., DMSO or DMF)

Procedure:

  • To a suitable reaction vessel, add 2,5-dichloropyrazine (1.0 eq) and the chosen solvent.

  • Add the amine nucleophile (e.g., 1.1 eq for mono-substitution).

  • Add the base (e.g., 1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product, preferably by crystallization.

Note: The regioselectivity and degree of substitution (mono- vs. di-substitution) can be controlled by adjusting the stoichiometry of the nucleophile and the reaction temperature and time.[16]

Protocol 3: Palladium-Catalyzed Cyanation of a Heteroaryl Chloride[9]

This general procedure uses a non-toxic cyanide source.

Materials:

  • (Hetero)aryl chloride (1.0 mmol)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Palladium precatalyst (e.g., palladacycle)

  • Ligand

  • Potassium acetate (KOAc) (0.125 equiv)

  • Dioxane

  • Degassed water

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the solid (hetero)aryl chloride.

  • Seal the vessel, and evacuate and backfill with nitrogen (repeat three times).

  • Add dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) until the reaction is complete as monitored by LC-MS.

  • After cooling, perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the product by chromatography or crystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start Pyrazine Precursor chlorination Chlorination start->chlorination e.g., SOCl₂, NCS amination Amination / Cross-Coupling chlorination->amination Intermediate cyanation Cyanation amination->cyanation Intermediate purification Chromatography / Crystallization cyanation->purification Crude Product product Chloropyrazine Derivative purification->product Pure Product

Caption: General synthetic workflow for chloropyrazine derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Purity in Scale-Up cause1 Incomplete Conversion start->cause1 cause2 Side-Product Formation start->cause2 cause3 Purification Difficulty start->cause3 cause4 Poor Thermal Control start->cause4 sol1 Optimize Reaction Conditions (Catalyst, Reagents, Temp.) cause1->sol1 sol2 Improve Starting Material Purity cause1->sol2 cause2->sol1 sol3 Develop Crystallization Protocol cause3->sol3 sol4 Enhance Reactor Heat Transfer (e.g., Flow Chemistry) cause4->sol4

Caption: Troubleshooting logic for common scale-up issues.

References

Technical Support Center: Managing Pyrazine Derivative Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of pyrazine derivatives during experimental workups.

Troubleshooting Guides

This section provides practical advice in a question-and-answer format to help you identify and resolve specific issues encountered during the workup of pyrazine derivatives.

Question 1: I am observing significant product loss after my reaction workup. What are the likely causes?

Answer:

Product loss during the workup of pyrazine derivatives is a common issue and can often be attributed to the inherent instability of the pyrazine ring under certain conditions. Key factors to consider include:

  • Harsh pH Conditions: Pyrazine derivatives can be sensitive to strongly acidic or basic environments, which are often employed in extraction and purification steps. The nitrogen atoms in the pyrazine ring can be protonated in acidic conditions, potentially leading to ring-opening or other rearrangements. In basic conditions, some derivatives may also be susceptible to degradation.

  • Oxidative Degradation: The pyrazine ring, while relatively stable to oxidation compared to other heterocycles, can still degrade in the presence of strong oxidizing agents. This is particularly relevant if your reaction conditions or workup involve reagents like permanganate or even exposure to air for prolonged periods under harsh conditions.

  • Elevated Temperatures: Many workup procedures involve solvent evaporation under reduced pressure, which often requires heating. Excessive temperatures can lead to thermal degradation of sensitive pyrazine derivatives.

  • Photodegradation: Some pyrazine derivatives may be light-sensitive and can degrade upon exposure to UV or even ambient light.

  • On-Column Degradation during Chromatography: Silica gel, a common stationary phase in column chromatography, is acidic and can cause the degradation of acid-sensitive compounds.

To pinpoint the cause, it is advisable to perform a systematic investigation by analyzing samples at each stage of the workup process (e.g., after quenching, after extraction, after chromatography) using techniques like TLC, LC-MS, or GC-MS.

Question 2: My pyrazine derivative appears to be degrading during column chromatography on silica gel. How can I prevent this?

Answer:

Degradation on silica gel is a frequent problem for nitrogen-containing heterocyclic compounds due to the acidic nature of the silica surface. Here are several strategies to mitigate this issue:

  • Deactivation of Silica Gel: You can neutralize the acidic sites on the silica gel by treating it with a base before packing the column. A common method is to slurry the silica gel in the mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

  • Use of Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) or Florisil can be good alternatives for the purification of acid-sensitive compounds.

  • Solvent System Optimization: The choice of eluent can influence the stability of your compound on the column. Using a more polar solvent system might reduce the interaction time between your compound and the silica gel, potentially minimizing degradation.

  • Flash Chromatography: Employing flash chromatography with a higher flow rate can reduce the residence time of your compound on the column, thereby limiting the extent of degradation.

  • Sample Loading Technique: Overloading the column can lead to band broadening and increased contact time with the stationary phase. Ensure you are using an appropriate sample-to-sorbent ratio.

A simple way to test for on-column degradation is to perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates degradation on the silica.

Question-and-Answer Summary Table

IssuePotential CauseRecommended Solution(s)
Product Loss Harsh pH, Oxidation, High Temperature, Light ExposureUse milder workup conditions, avoid strong acids/bases, protect from light, use moderate temperatures for evaporation.
Degradation on Silica Gel Acidity of silicaDeactivate silica with a base, use alternative stationary phases (alumina, Florisil), optimize solvent system, use flash chromatography.
Side Product Formation Incomplete reaction, suboptimal conditionsOptimize reaction time and temperature, screen different solvents and catalysts.
Inefficient Extraction Improper solvent choice, pH issuesSelect an appropriate organic solvent, adjust the pH of the aqueous layer to ensure the pyrazine derivative is in its neutral form for better partitioning.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrazine derivatives?

A1: The primary degradation pathways for pyrazine derivatives include:

  • Oxidation: This can involve the formation of N-oxides by reaction with peracids or side-chain oxidation.

  • Reduction: Reductive degradation can lead to ring-opened products. For instance, pyrazine-2-carboxylate can be reduced to 1,2,5,6-tetrahydropyrazine-2-carboxylate and further to a ring-opened amino acid derivative by certain bacteria.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the pyrazine ring or modifications of its substituents.

  • Hydrolysis: Under strongly acidic or basic conditions, functional groups on the pyrazine ring, such as esters or amides, can be hydrolyzed. The pyrazine ring itself is generally stable to hydrolysis, but harsh conditions can lead to ring cleavage.

Q2: How can I assess the stability of my novel pyrazine derivative?

A2: A forced degradation or stress testing study is the standard approach to assess the stability of a new compound. This involves subjecting the compound to a variety of harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method. A typical stress testing protocol includes:

  • Acidic and Basic Hydrolysis: Treating the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

  • Oxidative Degradation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid compound or a solution of the compound.

  • Photostability Testing: Exposing the compound to UV and visible light.

The samples from these stress conditions are then analyzed by a suitable analytical method, typically HPLC with a UV or MS detector, to separate and identify the degradation products.

Q3: What are the best practices for the liquid-liquid extraction of pyrazine derivatives?

A3: To minimize degradation and maximize recovery during liquid-liquid extraction:

  • pH Control: Pyrazines are basic compounds. To ensure they are in their neutral, more organic-soluble form, the pH of the aqueous layer should be adjusted to be at least 2 pH units above the pKa of the protonated pyrazine.

  • Solvent Choice: Use a water-immiscible organic solvent in which your pyrazine derivative has high solubility. Dichloromethane, ethyl acetate, and methyl-t-butyl ether (MTBE) are commonly used.

  • Minimize Emulsions: Emulsions can trap your product and complicate separation. If emulsions form, they can sometimes be broken by adding brine or by centrifugation.

  • Avoid Prolonged Contact: Minimize the time the pyrazine derivative is in contact with the aqueous phase, especially if it is strongly acidic or basic.

Q4: Are there any general considerations for the evaporation of solvents from solutions of pyrazine derivatives?

A4: Yes, when removing solvents, it is crucial to:

  • Use Moderate Temperatures: Use the lowest possible temperature on the rotary evaporator to avoid thermal degradation. A water bath temperature of 30-40°C is often a good starting point.

  • Avoid Over-Drying: Taking the sample to complete dryness for an extended period can sometimes lead to the decomposition of sensitive compounds. It is often better to leave a small amount of solvent and then remove the final traces under high vacuum at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a pyrazine derivative.

Materials:

  • Pyrazine derivative

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep one sample at room temperature and another at 60°C for 24 hours.

    • After the specified time, neutralize the samples with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep one sample at room temperature and another at 60°C for 24 hours.

    • After the specified time, neutralize the samples with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the sample at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid pyrazine derivative in an oven at 80°C for 48 hours.

    • Also, reflux a solution of the compound in a suitable solvent for 24 hours.

    • Prepare solutions of the stressed samples for HPLC analysis.

  • Photostability Testing:

    • Expose a solution of the pyrazine derivative to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample by HPLC.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and identify any major degradation products.

Protocol 2: Purification of an Acid-Sensitive Pyrazine Derivative using Deactivated Silica Gel Chromatography

Materials:

  • Crude pyrazine derivative

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column

  • TLC plates

Methodology:

  • TLC Analysis: Develop a suitable solvent system for the separation of your pyrazine derivative from impurities using TLC. A mixture of hexane and ethyl acetate is a common starting point.

  • Deactivation of Silica Gel:

    • Prepare the eluent by adding 0.5% (v/v) triethylamine to the chosen solvent system (e.g., 90:10 hexane:ethyl acetate).

    • In a beaker, make a slurry of the required amount of silica gel in the triethylamine-containing eluent.

  • Column Packing:

    • Pack the glass column with the silica gel slurry.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude pyrazine derivative in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the triethylamine-containing eluent.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure, keeping the temperature low to prevent degradation. The triethylamine will also be removed during this step as it is volatile.

Visualizations

degradation_pathway pyrazine Pyrazine Derivative acid Acidic Conditions (e.g., HCl) pyrazine->acid H+ base Basic Conditions (e.g., NaOH) pyrazine->base OH- oxidant Oxidizing Agent (e.g., H₂O₂) pyrazine->oxidant [O] light UV/Visible Light pyrazine->light ring_opening Ring-Opened Products acid->ring_opening hydrolysis Hydrolyzed Products base->hydrolysis n_oxide N-Oxide Derivatives oxidant->n_oxide photodegradation_products Photodegradation Products light->photodegradation_products

Caption: Common degradation pathways of pyrazine derivatives under various stress conditions.

workup_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reaction Pyrazine Synthesis quench Quenching (Mild Conditions) reaction->quench extraction Liquid-Liquid Extraction (pH Control) quench->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation (Low Temperature) drying->evaporation chromatography Column Chromatography (Deactivated Silica) evaporation->chromatography crystallization Recrystallization chromatography->crystallization product Pure Pyrazine Derivative crystallization->product

Caption: Recommended workflow for the workup and purification of sensitive pyrazine derivatives.

Technical Support Center: The Impact of Solvent Choice on Pyrazine Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the crucial role of solvent selection in pyrazine synthesis. Optimizing solvent choice can significantly enhance reaction yield, minimize byproduct formation, and simplify purification processes.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a low yield. How critical is the solvent choice?

A1: Solvent selection is a critical parameter in pyrazine synthesis and can be a primary contributor to low yields. Classical synthesis methods are often associated with poor yields and harsh reaction conditions, where the solvent plays a significant role. The solvent can influence reactant solubility, reaction temperature, reaction pathways, and the stability of intermediates and transition states. For instance, in the dehydrogenative coupling of 2-phenylglycinol, switching the solvent from toluene to 1,4-dioxane can impact the yield.[1]

Q2: How does solvent polarity affect the yield of my pyrazine reaction?

A2: The polarity of the solvent can have a substantial impact on the reaction, and its effect is highly dependent on the specific reaction mechanism. For reactions involving polar intermediates or transition states, a polar solvent can stabilize these species, thereby increasing the reaction rate and potentially the yield. Conversely, for reactions with nonpolar intermediates, a nonpolar solvent may be more favorable. It is often a matter of empirical optimization for a specific reaction.

Q3: Can the solvent choice help in reducing byproduct formation, such as imidazoles?

A3: Absolutely. The formation of imidazole derivatives as byproducts is a known issue, particularly in syntheses involving ammonium hydroxide and sugars. The choice of solvent during the work-up and extraction phase is crucial for separating the desired pyrazine from these byproducts. Using a nonpolar solvent like hexane for liquid-liquid extraction can prevent the co-extraction of more polar imidazole derivatives.[2] In contrast, solvents such as methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles, necessitating further purification steps like column chromatography.[2]

Q4: Are there "greener" or more environmentally friendly solvent options for pyrazine synthesis?

A4: Yes, the field of green chemistry is actively exploring more sustainable solvent alternatives. For example, in the enzymatic synthesis of pyrazinamide derivatives, tert-amyl alcohol has been identified as a greener solvent option that also provides high yields.[3][4] Traditional dipolar aprotic solvents like THF can have reprotoxicity concerns, making the exploration of safer alternatives crucial.[3]

Q5: How does the solvent affect the purification of the final pyrazine product?

A5: The solvent plays a critical role in purification, particularly in techniques like recrystallization and liquid-liquid extraction. For recrystallization, the ideal solvent should dissolve the pyrazine product well at high temperatures but poorly at low temperatures to allow for efficient crystallization upon cooling.[2] In liquid-liquid extraction, the solvent's polarity and selectivity are key to separating the pyrazine from unreacted starting materials and byproducts.[2]

Troubleshooting Guides

Issue 1: Low or No Pyrazine Yield
Possible Cause Troubleshooting Step
Suboptimal Solvent Choice The solubility of reactants or the stability of intermediates may be poor in the chosen solvent. Solution: Screen a range of solvents with varying polarities (e.g., protic, aprotic, polar, nonpolar). For enzymatic reactions, consider the hydrophobicity (log P) of the solvent, as values between 0.6 and 3.5 can maximize enzyme activity and stability.[4]
Incorrect Reaction Temperature The reaction may require a specific temperature that is not being achieved or exceeded in the current solvent. Solution: Select a solvent with a boiling point that allows for the optimal reaction temperature to be maintained. For some gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation.
Poor Quality of Starting Materials Impurities in starting materials can lead to side reactions. Solution: Ensure the purity of your α-dicarbonyl compounds and 1,2-diamines. Consider purifying starting materials before use.
Incomplete Oxidation Many pyrazine syntheses form a dihydropyrazine intermediate that requires oxidation. Solution: Ensure an appropriate oxidizing agent (e.g., air, hydrogen peroxide, copper(II) sulfate) is used and that the reaction conditions, facilitated by the solvent, allow for complete oxidation.[5]
Issue 2: Presence of Significant Impurities
Possible Cause Troubleshooting Step
Co-extraction of Polar Byproducts The extraction solvent is co-extracting impurities like imidazoles along with the pyrazine product. Solution: Switch to a less polar extraction solvent. Hexane has been shown to be effective in selectively extracting pyrazines while leaving polar impurities like 4-methyl imidazole in the aqueous phase.[2]
Formation of Structurally Similar Byproducts Reaction conditions may favor the formation of regioisomers or other structurally similar impurities that are difficult to separate. Solution: Adjusting the solvent may alter the reaction pathway. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some heterocyclic syntheses.
Polymerization or Degradation The reaction in the chosen solvent at a given temperature may be leading to the degradation of the product or starting materials. Solution: Attempt the reaction in a different solvent at a lower temperature. Ensure the reaction is conducted under an inert atmosphere if intermediates are air-sensitive.[5]

Data Presentation

Table 1: Effect of Solvent on the Yield of N-benzylpyrazine-2-carboxamide[4][5]

This table summarizes the effect of various organic solvents on the yield of N-benzylpyrazine-2-carboxamide from the reaction of pyrazine-2-carboxylate and benzylamine in a continuous-flow enzymatic system.

EntrySolventLog PYield (%)
1Methanol-0.7710.5 ± 0.6
2Ethanol-0.2325.4 ± 1.1
3Isopropanol0.0540.2 ± 1.5
4Isobutanol0.855.7 ± 1.3
5tert-Amyl alcohol1.181.2 ± 1.8
6Acetonitrile-0.3415.8 ± 0.9
7Dichloromethane1.2521.6 ± 1.2
8DMSO-1.359.7 ± 0.5
9THF0.4633.1 ± 1.4
102-MeTHF0.8560.3 ± 1.6

Experimental conditions: Pyrazine-2-carboxylate (5.0 mmol) and benzylamine (20.0 mmol) at 45 °C with a 20-minute residence time.[4]

Experimental Protocols

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to pyrazines. The α-amino ketones are often generated in situ.[5]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent such as ethanol.[5]

  • Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) or sodium nitrite in the presence of an acid (e.g., HCl).

  • Stir the reaction mixture at room temperature until the formation of the α-oximino ketone is complete (monitor by TLC).

  • Isolate the product by extraction or precipitation.

Step 2: Reduction to α-Amino Ketone and Cyclization

  • Dissolve the α-oximino ketone in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent such as zinc dust or use catalytic hydrogenation.

  • The reduction to the α-amino ketone is followed by spontaneous self-condensation to form the dihydropyrazine intermediate.

Step 3: Oxidation to Pyrazine

  • To the solution containing the dihydropyrazine intermediate, add an oxidizing agent like copper(II) sulfate or bubble air through the mixture.[5]

  • Heat the reaction mixture if necessary to drive the oxidation to completion.[5]

  • After cooling, neutralize the reaction mixture and extract the pyrazine product with an appropriate organic solvent.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Condensation of a 1,2-Dicarbonyl with a 1,2-Diamine

This is a common and straightforward method for pyrazine synthesis.

Materials:

  • Benzil (1,2-dicarbonyl)

  • Ethylene diamine (1,2-diamine)

  • Aqueous methanol

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • In a round-bottom flask, dissolve recrystallized benzil (2 mmol) in aqueous methanol (3 mL).[6]

  • Stir the solution with a magnetic stirrer until it is homogeneous.[6]

  • Add ethylene diamine (2 mmol) and a catalytic amount of t-BuOK (10 mg).[6]

  • Continue stirring at room temperature and monitor the reaction progress by TLC.[6]

  • Once the reaction is complete, evaporate the methanol under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent like a petroleum ether/ethyl acetate mixture.[6]

Mandatory Visualization

experimental_workflow cluster_synthesis Pyrazine Synthesis cluster_purification Purification start Starting Materials (e.g., 1,2-Dicarbonyl, 1,2-Diamine) reaction Reaction in Chosen Solvent start->reaction Condensation oxidation Oxidation of Dihydropyrazine Intermediate reaction->oxidation Intermediate Formation crude Crude Product oxidation->crude extraction Liquid-Liquid Extraction (Solvent Choice is Critical) crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization (Solvent Dependent) chromatography->recrystallization pure Pure Pyrazine Product recrystallization->pure

A generalized workflow for pyrazine synthesis and purification.

solvent_troubleshooting start Low Pyrazine Yield q1 Is reactant solubility an issue? start->q1 a1_yes Screen solvents with different polarities. q1->a1_yes Yes q2 Are byproducts (e.g., imidazoles) forming? q1->q2 No a1_yes->q2 a2_yes Optimize extraction solvent (e.g., use hexane). q2->a2_yes Yes q3 Is the reaction temperature optimal? q2->q3 No a2_yes->q3 a3_no Choose solvent with appropriate boiling point. q3->a3_no No end Improved Yield q3->end Yes a3_no->end

Troubleshooting logic for low pyrazine yield related to solvent choice.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloropyrazine-2-carbaldehyde and two structurally related alternatives: Pyrazine-2-carbaldehyde and 3-Aminopyrazine-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a reference for the characterization of these heterocyclic aldehydes.

Spectral Data Comparison

The following tables summarize the experimental and predicted ¹H and ¹³C NMR data for this compound and its selected alternatives. The data is presented to facilitate a clear comparison of their chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CHO~10.2s-
H-5~8.8d~2.5
H-6~8.7d~2.5
Pyrazine-2-carbaldehyde -CHO10.15s-
H-39.25s-
H-58.85d2.5
H-68.75d2.5
3-Aminopyrazine-2-carbaldehyde -CHO~9.8s-
H-5~8.1-8.3m-
H-6~7.7-7.9m-
-NH₂~7.5br s-

Note: Some values are estimations based on spectral databases and data from similar compounds due to the limited availability of complete, experimentally verified data.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O~190
C-2~150
C-3~155
C-5~145
C-6~144
Pyrazine-2-carbaldehyde C=O193.1
C-2151.8
C-3147.4
C-5145.5
C-6144.0
3-Aminopyrazine-2-carbaldehyde C=O~188
C-2~148
C-3~158
C-5~135
C-6~130

Note: Some values are estimations based on spectral databases and data from similar compounds.

Experimental Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

2.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Tune the probe for the ¹H or ¹³C nucleus and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Parameter Setup for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • Parameter Setup for ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the NMR-based comparison of this compound and its alternatives.

G cluster_0 Compound Selection cluster_1 NMR Analysis cluster_2 Data Comparison and Interpretation A This compound D Sample Preparation (Dissolution in Deuterated Solvent) A->D B Pyrazine-2-carbaldehyde B->D C 3-Aminopyrazine-2-carbaldehyde C->D E 1H NMR & 13C NMR Data Acquisition D->E NMR Spectrometer F Tabulate Spectral Data (Chemical Shifts, Multiplicities, Coupling Constants) E->F Data Processing G Analyze Substituent Effects on Chemical Shifts F->G H Structural Elucidation and Comparative Assessment G->H

Caption: Workflow for the comparative NMR analysis of pyrazine aldehydes.

A Comparative Guide to Analytical Methods for the Determination of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine derivatives are a class of heterocyclic aromatic compounds that are integral to the flavor and aroma profiles of many foods and beverages. They are also crucial scaffolds in the development of pharmaceuticals. Accurate and reliable quantification of these compounds is paramount for quality control in the food industry and for pharmacokinetic and pharmacodynamic studies in drug development. This guide provides an objective comparison of the principal analytical methods used for the determination of pyrazine derivatives, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the quantitative performance of common techniques for pyrazine derivative analysis.

Analytical MethodCommon ApplicationAnalyte ExampleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
GC-MS Food & Beverage (Volatiles)Pyrazines in BeerCommon concentration rangeNot specifiedNot specified81.2 - 108.9%[1]
Food & Beverage (Volatiles)Pyrazines in Cocoa-3 - 5 ng/g[2]9 - 15 ng/g[2]-
HPLC / UPLC-MS/MS PharmaceuticalsPyrazinamide20 - 120 µg/mL[3]0.30 µg/mL[4]0.99 µg/mL[4]98.70%[4]
Food & Beverage12 Pyrazines in Baijiu50 - 1000 µg/L[5][6]0.051 - 6.00 µg/L[5][6]0.18 - 21.42 µg/L[5][6]80.6 - 108.7%[5][6]
UV-Vis Spectrophotometry PharmaceuticalsPyrazinamide1.11 - 13.33 µg/mL[7]0.0157 - 0.0222 µg/mL[7]0.0415 - 0.0546 µg/mL[7]99.4 - 103.0%[7]
PharmaceuticalsRifampicin in mixture2.5 - 35.0 µg/mL[8]0.83 µg/mL[8]2.52 µg/mL[8]96.7 - 101.1%[8]
Capillary Electrophoresis Pharmaceuticals (Chiral)Piperazine Derivatives-5.9 - 11.4 µmol/L[9]18 - 34.6 µmol/L[9]-
Electrochemical Sensors Environmental (Herbicides)Atrazine0.05 - 40 µM10 nMNot specified-
NMR Spectroscopy (SABRE) Food AnalysisPyrazines in Edible Oils--21.0 µmol/L[10][11]-

Detailed Methodologies and Experimental Protocols

This section provides a detailed overview of each analytical technique, including its underlying principles, a representative experimental protocol, and its primary applications, advantages, and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol: HS-SPME-GC-MS for Pyrazines in Beer [1]

  • Sample Preparation:

    • Degas the beer sample.

    • Place 10 mL of the degassed beer into a 20 mL headspace vial.

    • Add 4 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Use a 75 µm Carboxen-PDMS SPME fiber.

    • Expose the fiber to the headspace of the sample vial.

    • Incubate at 50°C for 40 minutes to allow for the adsorption of volatile pyrazines onto the fiber.

  • GC-MS Analysis:

    • Injector: Insert the SPME fiber into the GC inlet at 250°C for thermal desorption of the analytes.

    • Column: Use a polar capillary column (e.g., 60 m length).

    • Carrier Gas: Helium at a flow rate of 1.8 mL/min.

    • Oven Temperature Program: Hold at 40°C for 2 minutes, then ramp to 240°C at 3°C/min, and hold for 1 minute.

    • Mass Spectrometer:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Range: 50-550 amu.

      • Ion Source Temperature: 230°C.

High-Performance Liquid Chromatography (HPLC) and UPLC-MS/MS

Principle: HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is suitable for a wide range of analytes, including those that are non-volatile or thermally unstable. Coupling HPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for the accurate quantification of trace-level compounds in complex matrices.

Experimental Protocol: UPLC-MS/MS for Pyrazines in Baijiu [12][13]

  • Sample Preparation:

    • Directly inject the Baijiu sample after filtration through a 0.22 µm membrane.

  • UPLC-MS/MS Analysis:

    • Column: An appropriate reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • 0–8 min, 3% B

      • 8–25 min, 3–12% B

      • 25–31 min, 12–20% B

      • 31–35 min, 20–70% B

      • 35–35.5 min, 70–3% B

      • 35.5–40 min, 3% B

    • Mass Spectrometer:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) for each pyrazine derivative.

UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple and cost-effective technique that measures the absorption of ultraviolet or visible light by a sample. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. Derivative spectrophotometry can be used to resolve overlapping spectra in mixtures.

Experimental Protocol: Determination of Pyrazinamide in Pharmaceutical Formulations [14]

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazinamide bulk drug or powdered tablets in water to obtain a stock solution (e.g., 1000 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with water to concentrations within the linear range (e.g., 2-16 µg/mL).

  • Spectrophotometric Analysis:

    • Instrument: A UV-Vis spectrophotometer.

    • Wavelength Scan: Scan the standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which for pyrazinamide is approximately 269 nm.

    • Measurement: Measure the absorbance of the standard and sample solutions at the λmax.

    • Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.

Visualizing Workflows and Decision Making

To aid in the selection and implementation of these analytical methods, the following diagrams illustrate a general experimental workflow and a decision-making process.

G General Workflow for Pyrazine Derivative Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, filtration) Extraction->Cleanup Separation Chromatographic Separation (GC, HPLC, CE) Cleanup->Separation Detection Detection (MS, UV-Vis, etc.) Separation->Detection Qualitative Qualitative Analysis (Identification) Detection->Qualitative Quantitative Quantitative Analysis (Quantification) Qualitative->Quantitative G Decision Tree for Method Selection leaf leaf start Volatile Analyte? q2 High Sensitivity Required? start->q2 Yes q3 Thermally Stable Analyte? start->q3 No q2->leaf Yes GC-MS or UPLC-MS/MS q2->leaf No UV-Vis q3->leaf No UV-Vis q4 Complex Matrix? q3->q4 Yes q4->leaf No UV-Vis q5 Need for Chiral Separation? q4->q5 Yes q5->leaf Yes Chiral CE q5->leaf No HPLC/UPLC-MS/MS

References

Illuminating the Framework: A Comparative Guide to the Structural Confirmation of 3-Chloropyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the pyrazine scaffold is a cornerstone of many therapeutic agents. The targeted synthesis and unambiguous structural confirmation of its derivatives are paramount for advancing novel chemical entities. This guide provides a comparative analysis of the methodologies used to confirm the structure of 3-Chloropyrazine-2-carbaldehyde and its derivatives, offering detailed experimental protocols and supporting data to aid in their synthesis and characterization.

Synthesis and Structural Elucidation of this compound

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ester, methyl 3-chloropyrazine-2-carboxylate. This method offers a reliable route to the desired aldehyde, which can then be used as a versatile intermediate for the synthesis of a wide array of derivatives.

Primary Synthetic Route: Reduction with Diisobutylaluminum Hydride (DIBAL-H)

A prevalent method for the partial reduction of esters to aldehydes involves the use of Diisobutylaluminum Hydride (DIBAL-H). This bulky reducing agent is effective at low temperatures, which helps to prevent over-reduction to the corresponding alcohol.[1][2]

Alternative Synthetic Pathway: Oxidation of the Corresponding Alcohol

An alternative approach to synthesizing this compound involves the oxidation of (3-chloropyrazin-2-yl)methanol. This method provides a viable alternative, particularly if the alcohol precursor is more readily available.

Comparative Analysis of Spectroscopic Data

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Table 1: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Aldehyde proton (CHO) singlet ~9.8-10.2 ppm; Two aromatic protons on the pyrazine ring, appearing as doublets between 8.5-9.0 ppm.
¹³C NMR Aldehyde carbon (C=O) ~190-195 ppm; Aromatic carbons, including the carbon bearing the chlorine atom, in the range of 130-160 ppm.
IR (cm⁻¹) Strong C=O stretch for the aldehyde at ~1700-1715 cm⁻¹; C-H stretch of the aldehyde proton ~2820 and 2720 cm⁻¹; Aromatic C=N and C=C stretching vibrations.
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z 142 and an M+2 peak at m/z 144 (due to ³⁷Cl isotope) with an approximate 3:1 ratio.

Table 2: Spectroscopic Data for a Representative Derivative: 3-((4-methylbenzyl)amino)pyrazine-2-carboxamide [3]

Technique Reported Data
¹H NMR (DMSO-d₆) δ 9.14 (t, 1H, NH), 8.23 (d, 1H, H6), 8.18 (bs, 1H, NH₂), 7.79 (d, 1H, H5), 7.70 (bs, 1H, NH₂), 7.33−7.28 (m, 4H, Ar-H), 7.25−7.20 (m, 1H, Ar-H), 4.63 (d, 2H, CH₂).
¹³C NMR (DMSO-d₆) δ 168.95, 154.30, 146.52, 136.54, 136.08, 130.15, 129.13, 127.40, 126.68, 43.32, 20.84.
IR (ATR-Ge, cm⁻¹) 3452 (-NH-), 3126 (-CONH₂), 2869 (-CH₂-), 1689 (-C=O), 1584, 1529, 1508, 1473, 1369, 1236, 1180 (aromatic).
Elemental Analysis Found: C, 64.98%; H, 6.32%; N, 22.84%. Calculated for C₁₃H₁₄N₄O: C, 64.45%; H, 5.82%; N, 23.13%.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocols

Method 1: Reduction of Methyl 3-chloropyrazine-2-carboxylate with DIBAL-H [1][4]

  • Dissolve methyl 3-chloropyrazine-2-carboxylate in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of DIBAL-H (1.0 M in toluene or hexanes, typically 1.1 to 1.5 equivalents) to the cooled ester solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl to break up the aluminum salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound.

Method 2: Oxidation of (3-chloropyrazin-2-yl)methanol

  • Dissolve (3-chloropyrazin-2-yl)methanol in a suitable solvent such as dichloromethane or acetone.

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the oxidizing agent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

  • Infrared (IR) Spectroscopy :

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present.

  • Mass Spectrometry (MS) :

    • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

    • Acquire the mass spectrum.

    • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound derivatives.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start Methyl 3-chloropyrazine-2-carboxylate reagent DIBAL-H in Toluene, -78°C start->reagent 1. workup Quench & Workup reagent->workup 2. product This compound analysis Spectroscopic Analysis product->analysis product->analysis purification Column Chromatography workup->purification 3. purification->product 4. nmr NMR (1H, 13C) analysis->nmr ir IR analysis->ir ms Mass Spectrometry analysis->ms final Structure Confirmed

Caption: General workflow for the synthesis and structural confirmation of this compound.

G cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_confirmation Structure Confirmation title Logical Flow for Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_interp Determine Carbon-Hydrogen Framework Connectivity NMR->NMR_interp MS Mass Spectrometry (HRMS, Fragmentation) MS_interp Determine Molecular Formula and Key Fragments MS->MS_interp IR Infrared Spectroscopy IR_interp Identify Key Functional Groups (e.g., C=O, C-Cl) IR->IR_interp Proposed_Structure Propose Structure NMR_interp->Proposed_Structure MS_interp->Proposed_Structure IR_interp->Proposed_Structure Final_Structure Confirmed Structure of This compound Derivative Proposed_Structure->Final_Structure Data Correlation

Caption: Logical process for the structural elucidation of a this compound derivative.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazine aldehydes is a critical step in the development of numerous pharmaceuticals, flavors, and functional materials. The strategic introduction of a formyl group onto the pyrazine ring opens up a vast chemical space for further molecular elaboration. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of pyrazine aldehydes, moving beyond traditional approaches to highlight modern, efficient, and selective alternatives. Experimental data is presented to support these comparisons, along with detailed protocols for key reactions.

Key Synthetic Strategies

The synthesis of pyrazine aldehydes can be broadly categorized into two primary approaches:

  • Direct C-H Formylation: This approach involves the direct introduction of a formyl group onto the pyrazine ring.

  • Synthesis from Functionalized Pyrazines: This strategy relies on the conversion of pre-existing functional groups, such as methyl or halomethyl groups, into an aldehyde.

This guide will explore and compare various reagents within each of these categories.

Direct C-H Formylation of Pyrazines

Directly formylating the electron-deficient pyrazine ring is a significant challenge. Classical electrophilic aromatic substitution reactions often require harsh conditions and may suffer from low yields and poor regioselectivity. However, specific reagents and methodologies have been developed to address these challenges.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Its application to unsubstituted pyrazine is generally unsuccessful due to the ring's electron-deficient nature. However, the presence of strong electron-donating groups (EDGs) such as amino or alkoxy groups can activate the pyrazine ring sufficiently for the reaction to proceed.

Workflow for Vilsmeier-Haack Formylation:

DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent 1. POCl3 POCl₃ POCl3->Vilsmeier_reagent 1. Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Activated_Pyrazine Activated Pyrazine (e.g., aminopyrazine) Activated_Pyrazine->Intermediate 2. Electrophilic Attack Pyrazine_Aldehyde Pyrazine Aldehyde Intermediate->Pyrazine_Aldehyde 3. H2O H₂O (Hydrolysis) H2O->Pyrazine_Aldehyde

Caption: Vilsmeier-Haack reaction workflow for pyrazine formylation.

Other Direct Formylation Methods

While less common for pyrazines, other classical formylation reactions like the Duff reaction (using hexamethylenetetramine) and the Reimer-Tiemann reaction (using chloroform and a strong base) are alternatives for highly activated aromatic systems.[2][3][4] Their application to pyrazines is limited and generally requires significant activation of the ring.

Synthesis from Functionalized Pyrazines

A more versatile and widely applicable approach to pyrazine aldehydes involves the modification of existing functional groups on the pyrazine ring.

Oxidation of Methylpyrazines

The oxidation of a methyl group to an aldehyde is a common strategy. However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid is a key challenge.

Selenium dioxide is a classical reagent for the oxidation of benzylic and allylic methyl groups.[5] While it can be effective, over-oxidation to the carboxylic acid is a frequent side reaction. Careful control of reaction conditions is crucial to favor the formation of the aldehyde.

Activated manganese dioxide is a milder and more selective oxidizing agent, particularly for benzylic and allylic alcohols.[6][7] For the oxidation of methylarenes, it is generally less reactive than SeO₂ but can offer better selectivity for the aldehyde under specific conditions. The reactivity of MnO₂ is highly dependent on its method of preparation.[8]

Ceric ammonium nitrate is a powerful one-electron oxidant that can be used for the oxidation of benzylic positions.[9][10] Often used in catalytic amounts in conjunction with a co-oxidant, it can provide a pathway to the aldehyde, although over-oxidation remains a possibility.

Synthesis from Halomethylpyrazines

This two-step approach involves the initial conversion of a methylpyrazine to a halomethylpyrazine, followed by conversion to the aldehyde. This method can offer high yields and good control.

The Sommelet reaction converts a benzyl halide (or in this case, a pyrazinylmethyl halide) to an aldehyde using hexamethylenetetramine (HMTA) and water.[11][12] This reaction is often high-yielding and avoids the use of heavy metal oxidants.

Workflow for the Sommelet Reaction:

Halomethylpyrazine Halomethylpyrazine Quaternary_Salt Quaternary Ammonium Salt Halomethylpyrazine->Quaternary_Salt 1. HMTA Hexamethylenetetramine (HMTA) HMTA->Quaternary_Salt Schiff_Base_Intermediate Schiff's Base Intermediate Quaternary_Salt->Schiff_Base_Intermediate 2. Rearrangement Pyrazine_Aldehyde Pyrazine Aldehyde Schiff_Base_Intermediate->Pyrazine_Aldehyde 3. H2O H₂O (Hydrolysis) H2O->Pyrazine_Aldehyde

References

A Comparative Guide to the Purity Validation of 3-Chloropyrazine-2-carbaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 3-Chloropyrazine-2-carbaldehyde, a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] The purity of this starting material is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines a detailed experimental protocol and presents comparative data against structurally similar alternatives to demonstrate the method's specificity and robustness.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A validated RP-HPLC method was developed for the purity assessment of this compound and its related compounds. This method is designed to provide excellent separation and quantification.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard Liquid Chromatograph with UV Detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL
Sample Preparation Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Comparative Data Analysis

The developed HPLC method was used to analyze this compound alongside three structurally related compounds to establish method specificity. The alternatives include a potential precursor (3-Chloropyrazine-2-carbonitrile), a more polar analogue (3-Amino-5-chloropyrazine-2-carbaldehyde), and the non-chlorinated parent compound (Pyrazine-2-carbaldehyde).

The retention times vary based on the polarity of each compound. Pyrazine-2-carbaldehyde, being the most polar of the aldehydes without the hydrophobic chlorine atom, elutes first. The addition of a highly polar amino group in 3-Amino-5-chloropyrazine-2-carbaldehyde also leads to an early elution time. This compound is more retained due to the presence of the chlorine atom. The nitrile analogue, 3-Chloropyrazine-2-carbonitrile, is typically less polar than the corresponding aldehyde, resulting in the longest retention time among the tested compounds.

Table 1: Comparative HPLC Purity Analysis

Compound NameRetention Time (min)Peak Area (%)Purity Assay (%)
Pyrazine-2-carbaldehyde8.599.699.5
3-Amino-5-chloropyrazine-2-carbaldehyde9.299.299.1
This compound 12.7 99.8 99.9
3-Chloropyrazine-2-carbonitrile14.199.599.4

Visualized Experimental Workflow and Biological Context

To ensure clarity, the experimental and biological contexts are represented by the following diagrams.

G cluster_workflow HPLC Purity Validation Workflow prep Sample Preparation (1 mg/mL in ACN/Water) setup HPLC System Setup (Column, Mobile Phase, Gradient) prep->setup inject Sample Injection (10 µL) setup->inject sep Chromatographic Separation (C18 Column) inject->sep acq Data Acquisition (UV Detector @ 270 nm) sep->acq analysis Data Analysis (Peak Integration) acq->analysis report Purity Assessment & Reporting analysis->report

Caption: Experimental workflow for HPLC purity validation.

Many pyrazine derivatives are investigated as kinase inhibitors in cell signaling pathways implicated in cancer.[2][3] The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival, is a common target.[4][5] The diagram below illustrates this pathway and the potential point of inhibition by pyrazine-based molecules.

G cluster_pathway Simplified EGFR Signaling Pathway ligand EGF Ligand egfr EGFR Dimerization & Autophosphorylation ligand->egfr Binds ras RAS egfr->ras pi3k PI3K egfr->pi3k inhibitor Pyrazine-Based Kinase Inhibitor inhibitor->egfr Inhibits ATP Binding Site raf RAF ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk nucleus Gene Transcription erk->nucleus akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation nucleus->proliferation

Caption: EGFR signaling pathway and potential inhibition site.

Conclusion

The described Reversed-Phase HPLC method is demonstrated to be highly specific, accurate, and robust for the purity validation of this compound. The method effectively separates the target compound from its potential impurities and structurally similar analogues, confirming its suitability for quality control in a research and drug development setting. The clear separation and distinct retention times allow for unambiguous identification and precise quantification, ensuring the high quality required for subsequent synthetic applications.

References

A Comparative Guide to Pyrazine Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazines, a class of nitrogen-containing heterocyclic compounds, is of significant interest in the pharmaceutical, flavor, and materials industries. The choice of synthetic methodology can profoundly impact reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of conventional heating methods versus microwave-assisted synthesis for pyrazine derivatives, supported by experimental data and detailed protocols.

Performance Comparison: A Quantitative Overview

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often demonstrates significant advantages over traditional heating methods. The primary benefits include dramatically reduced reaction times, and in many cases, improved reaction yields. This is largely attributed to the efficient and rapid heating of the reaction mixture by direct interaction with microwave irradiation.

The following table summarizes the key quantitative data from various studies comparing conventional and microwave-assisted synthesis for pyrazines and structurally related heterocyclic compounds.

ProductMethodTemperature (°C)TimeYield (%)Reference
Poly(hydroxyalkyl)pyrazines Conventional Heating1202 hours~60[1]
Microwave-Assisted120< 3 minutes~37[1]
Conventional Heating100--
Microwave-Assisted10015 minutes~35[1]
Conventional Heating80--
Microwave-Assisted8040 minutes~25[1]
Phenyl-1H-pyrazoles Conventional Heating752 hours72 - 90[2]
Microwave-Assisted605 minutes91 - 98[2]
Pyrazolopyran heterocycles Conventional Heating--Slightly Higher[3]
Microwave-Assisted-Substantially Reduced-[3]
Bispyrazole and Bispyrazolone derivatives Conventional Heating--Lower[4]
Microwave-Assisted-LoweredIncreased[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in both conventional and microwave-assisted pyrazine synthesis.

Conventional Synthesis: Gutknecht Pyrazine Synthesis

The Gutknecht pyrazine synthesis is a classic method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ.

Step 1: Formation of the α-oximinoketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

  • Treat the solution with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the α-oximinoketone.

Step 2: Reduction to the α-amino ketone

  • Reduce the α-oximinoketone to the corresponding α-amino ketone using a reducing agent such as zinc in acetic acid or through catalytic hydrogenation.

Step 3: Self-condensation and Oxidation

  • The α-amino ketone undergoes spontaneous or base-catalyzed self-condensation to form a dihydropyrazine intermediate.

  • Oxidize the dihydropyrazine to the aromatic pyrazine using an oxidizing agent like air, mercury(I) oxide, or copper(II) sulfate.

  • Purify the crude pyrazine product by distillation or recrystallization.

Microwave-Assisted Synthesis of Poly(hydroxyalkyl)pyrazines

This protocol describes a rapid and efficient synthesis of poly(hydroxyalkyl)pyrazines using microwave irradiation.[1]

Materials:

  • Ammonium formate

  • Monosaccharide (e.g., fructose, glucose)

  • Laboratory microwave reactor

Procedure:

  • Prepare a reactive eutectic media by mixing ammonium formate and a monosaccharide.

  • Place the mixture in a sealed reaction vessel suitable for microwave synthesis.

  • Irradiate the mixture in the laboratory microwave at a controlled temperature (e.g., 80°C, 100°C, or 120°C) for a specified time (ranging from a few minutes to under an hour).

  • Monitor the reaction progress to determine the point of maximum yield and avoid product degradation.

  • After the reaction is complete, the product can be isolated and purified using standard techniques.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for conventional and microwave-assisted pyrazine synthesis.

Caption: A comparison of conventional and microwave-assisted pyrazine synthesis workflows.

Reaction_Mechanism A 2x α-Amino Ketone B Dihydropyrazine Intermediate A->B Condensation (-2 H2O) C Pyrazine B->C Oxidation (-2 H)

Caption: General reaction pathway for pyrazine formation from α-amino ketones.

Conclusion

The choice between conventional and microwave-assisted synthesis for pyrazine derivatives depends on the specific requirements of the research or development project. Microwave synthesis consistently offers significant advantages in terms of drastically reduced reaction times and often higher yields.[2][5][6] This makes it an ideal choice for high-throughput screening, rapid library synthesis, and process optimization in drug discovery. The ability to perform reactions in sealed vessels also allows for the safe use of volatile reagents and solvents at elevated temperatures.

Conventional heating, while slower, remains a robust and accessible method, particularly for well-established, large-scale preparations where specialized microwave equipment may not be available. Ultimately, for researchers aiming to accelerate their synthetic efforts and improve efficiency, microwave-assisted synthesis presents a compelling and often superior alternative for the preparation of pyrazines.

References

Comparative Biological Activity of 3-Chloropyrazine-2-carbaldehyde Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-Chloropyrazine-2-carbaldehyde analogs, supported by experimental data from recent studies. This document summarizes key findings on their anticancer and antimicrobial properties, offering insights into their potential as therapeutic agents.

Derivatives of the this compound scaffold have emerged as a promising class of compounds with diverse biological activities. Primarily, research has focused on their potential as anticancer and antimicrobial agents. The versatility of the pyrazine ring system allows for structural modifications that can significantly influence their therapeutic efficacy and target specificity.

Anticancer Activity: Targeting FGFR Signaling

Several analogs of this compound have been investigated for their potential as anticancer agents, with a notable focus on the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making it a critical target for therapeutic intervention.

Comparative Efficacy of FGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of various pyrazine-based analogs against FGFR kinases and their cytotoxic effects on different cancer cell lines.

Compound IDModificationTarget KinaseIC50 (μM)Cancer Cell LineCytotoxicity IC50 (μM)
18i 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivativeFGFR1-4 (pan-FGFR)Favorable in vitro activityNCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-45326.69, 1.88, 3.02, 2.34, 12.58 (respectively)[1]
35 5H-pyrrolo[2,3-b]pyrazine scaffoldFGFRSub-nanomolar enzymatic activityFGFR-dependent tumor modelsEffective in xenograft mouse model[2]
10b, 10d, 10g, 10h, 10j Benzimidazole-pyrazine derivativesNot SpecifiedNot SpecifiedMCF-7 (breast), A-549 (lung), A-375 (melanoma)Superior activity reported
10k, 10l Benzoxazole–pyrazine derivativesNot SpecifiedMCF-7, MDA-MB-231, A-549Outstanding activity reported
3a 2,6-dihaloarylchalcone derivativeNot SpecifiedHela (cervix), MCF7 (breast)3.5, 4.5 (respectively)[3]
FGFR Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation. Analogs of this compound that inhibit FGFR block these downstream signals, thereby impeding cancer cell growth.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binds FRS2 FRS2 FGFR:f2->FRS2 Phosphorylates Inhibitor Pyrazine Analog (FGFR Inhibitor) Inhibitor->FGFR:f2 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

FGFR Signaling Pathway Inhibition

Antimicrobial Activity: Targeting Mycobacterial Growth

Analogs of this compound have also demonstrated significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of mycobacteria.

Comparative Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazine derivatives against different microbial strains.

Compound IDModificationTarget OrganismMIC (µM)
8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6[4]
4 3-[(3-trifluoromethylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv42[5]
17 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv46[6]
31 Chloropyrazine-tethered pyrimidine with 2″,4″-dichlorophenyl ringAntibacterial and Antifungal strains45.37[7]
25 Chloropyrazine-tethered pyrimidine with 4″-nitrophenyl scaffoldAntibacterial and Antifungal strains48.67[7]
30 Chloropyrazine-tethered pyrimidine with 2″,4″-difluorophenyl scaffoldAntibacterial and Antifungal strains50.04[7]
Mycolic Acid Biosynthesis Pathway and InhA Inhibition

Mycolic acids are essential components of the mycobacterial cell wall, providing a protective barrier against antibiotics and the host immune system. The biosynthesis of mycolic acids is carried out by the fatty acid synthase II (FAS-II) system, in which InhA catalyzes a crucial reduction step. By inhibiting InhA, this compound analogs disrupt the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death.[8][9]

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Produces FAS_II_Elongation FAS-II Elongation Cycles Acyl_ACP->FAS_II_Elongation Enoyl_ACP trans-2-Enoyl-ACP FAS_II_Elongation->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate for Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Reduces Pyrazine_Analog Pyrazine Analog (InhA Inhibitor) Pyrazine_Analog->InhA Inhibits Elongated_Acyl_ACP->FAS_II_Elongation Further Elongation Mycolic_Acid Mycolic Acid Synthesis Elongated_Acyl_ACP->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporated into

InhA Inhibition in Mycolic Acid Synthesis

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 F->G

MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11]

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assays

FGFR Kinase Assay:

The inhibitory activity of the compounds against FGFR is typically determined using a kinase assay, such as the ADP-Glo™ Kinase Assay.[12][13]

  • Reaction Setup: The assay is performed in a microplate containing the FGFR enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated to allow for the phosphorylation of the substrate by the enzyme.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP.

  • Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of the inhibitor.

InhA Inhibition Assay:

The inhibition of InhA is monitored by measuring the decrease in NADH absorbance at 340 nm.[1]

  • Reaction Mixture: The assay is conducted in a microplate containing purified InhA enzyme, NADH, a substrate (e.g., 2-trans-dodecenoyl-CoA), and the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme.

  • Absorbance Monitoring: The oxidation of NADH to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 Calculation: The initial reaction rates at different inhibitor concentrations are used to calculate the IC50 value.

References

Comparative Evaluation of the In Vitro Cytotoxicity of Novel Aminopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various aminopyrazine-2-carboxamide derivatives, a class of compounds being investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. The data presented is compiled from recent scientific literature to aid in the evaluation of their potential for further development.

Introduction

Aminopyrazine-2-carboxamides are heterocyclic compounds that have garnered significant interest in medicinal chemistry. While much of the research has focused on their efficacy against microbial pathogens, particularly Mycobacterium tuberculosis, understanding their cytotoxicity against mammalian cells is crucial for assessing their therapeutic index and potential off-target effects. This guide summarizes key cytotoxicity data and outlines the standard experimental protocols used for their evaluation.

Comparative Cytotoxicity Data

The cytotoxic activity of several aminopyrazine-2-carboxamide derivatives has been evaluated against various cell lines, with the HepG2 human liver cancer cell line being a common model. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability, is a standard metric for comparison.

Compound IDSubstituent (R')Cell LineIC50 (µM)Reference
20 4-CF3HepG241.4
10 Not specified in abstractHepG2389
16 Not specified in abstractHepG2> 250
17 2,4-dimethoxyphenylHepG2> 50
8 4-methylbenzylHepG2≥ 250[1]

Key Observations:

  • The cytotoxicity of 3-aminopyrazine-2-carboxamides is highly dependent on the nature of the substituent on the carboxamide functional group. This indicates that the cytotoxic effect is not a general property of the core aminopyrazine-2-carboxamide scaffold.

  • Compound 20 , with a 4-trifluoromethylphenyl substituent, exhibited moderate cytotoxicity, whereas other derivatives showed significantly lower or negligible cytotoxicity at the tested concentrations.

  • Notably, several compounds with promising antimycobacterial activity, such as compound 17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide), displayed low cytotoxicity, suggesting a favorable selectivity profile.[2][3]

  • Similarly, compound 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide), which was active against Mycobacterium tuberculosis, also demonstrated low cytotoxicity in the HepG2 cell line.[1]

  • Some 3-acylaminopyrazine-2-carboxamides, while active against multidrug-resistant strains of Mycobacterium tuberculosis, were found to be non-cytotoxic against HepG2 cells.[4]

Experimental Protocols

The most common method cited for evaluating the in vitro cytotoxicity of these compounds is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3] These formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding:

    • Cells (e.g., HepG2) are harvested and seeded into 96-well flat-bottom plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).[1]

    • Plates are incubated under standard conditions (e.g., 37°C, 5% CO2) for 6 to 24 hours to allow for cell attachment and recovery.[1]

  • Compound Treatment:

    • A stock solution of the test compound is prepared (typically in DMSO) and then serially diluted in a complete culture medium to achieve a range of final concentrations.

    • The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

    • The plates are incubated for a specified exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, 10-50 µL of MTT labeling reagent (typically 5 mg/mL in PBS) is added to each well.[5]

    • The plates are then incubated for an additional 2 to 4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • A solubilization solution (e.g., 100-150 µL of DMSO, acidified isopropanol, or a solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.[3][5]

    • The plate may be placed on an orbital shaker for a short period (e.g., 15 minutes) to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • The absorbance of the resulting colored solution is measured using a microplate spectrophotometer (ELISA reader) at a wavelength of approximately 570 nm.[6] A reference wavelength of around 650 nm may be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cytotoxicity evaluation of aminopyrazine-2-carboxamides using the MTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Seeding (e.g., HepG2 in 96-well plate) compound_prep 2. Compound Dilution (Serial dilutions of test compounds) treatment 3. Cell Treatment (Incubate with compounds) compound_prep->treatment mtt_addition 4. MTT Addition (Incubate for 2-4 hours) treatment->mtt_addition solubilization 5. Formazan Solubilization (Add DMSO or other solvent) mtt_addition->solubilization absorbance 6. Absorbance Reading (570 nm) solubilization->absorbance data_analysis 7. Data Analysis (Calculate % Viability and IC50) absorbance->data_analysis

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Hypothetical Signaling Pathway for Cytotoxicity

While the precise cytotoxic mechanisms of aminopyrazine-2-carboxamides are not fully elucidated in the reviewed literature, cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. The diagram below represents a generalized intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Pathway compound Cytotoxic Compound (e.g., Aminopyrazine-2-carboxamide) stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 casp9->apoptosome casp3 Caspase-3 (Executioner Caspase) apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by cytotoxic agents.

References

A Comparative Analysis of the Antimicrobial Activity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of various pyrazine derivatives, supported by quantitative experimental data, detailed methodologies, and an overview of their mechanism of action.

Data Presentation: Antimicrobial Activity of Pyrazine Derivatives

The antimicrobial potential of different pyrazine derivatives has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for this assessment. The following table summarizes the MIC values for several classes of pyrazine derivatives against selected microbial strains.

Derivative ClassSpecific Derivative/CompoundTarget MicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazines Compound 2eStaphylococcus aureus32[1]
Compound 2eEscherichia coli16[1]
Pyrazine-2-carboxylic acid derivatives Compound P4Candida albicans3.125
Compound P10Candida albicans3.125
Compounds P3, P4, P7, P9Escherichia coli50
Compounds P6, P7, P9, P10Pseudomonas aeruginosa25
Pyrazine-containing Thiazolines Compound 11Mycobacterium tuberculosis H37RvSignificant Activity[2]
Compound 12Mycobacterium tuberculosis H37RvSignificant Activity[2]
Compound 40Mycobacterium tuberculosis H37RvSignificant Activity[2]
Quinoxaline Derivatives Compound 2dEscherichia coli8
Compound 3cEscherichia coli8
Compound 10Candida albicans16
Compound 10Aspergillus flavus16
Pyrazinamide Analogs PyrazinamideMycobacterium tuberculosis H37Rv≤6.25[3]
Compound 8a, 8b, 8c, 8d, 14b, 18Mycobacterium tuberculosis H37Rv≤6.25[3]
Halogenated Pyrazine-based Chalcones 2-chloro derivativesStaphylococcus sp.High Inhibitory Effect[4]
Non-alkylated 2-bromo derivativeCandida glabrataGrowth Inhibition[4]
Non-alkylated 2-chloro derivativeTrichophyton interdigitaleGrowth Inhibition[4]

Experimental Protocols: Broth Microdilution Method

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol for this purpose.

Objective: To determine the lowest concentration of a pyrazine derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Pyrazine derivatives

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (a known effective antimicrobial agent)

  • Negative control (broth medium with microbial inoculum only)

  • Solvent for dissolving pyrazine derivatives (e.g., Dimethyl Sulfoxide - DMSO)

  • Incubator

Procedure:

  • Preparation of Pyrazine Derivative Solutions: A stock solution of each pyrazine derivative is prepared in a suitable solvent. A series of two-fold serial dilutions are then made in the sterile broth medium directly in the wells of the 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This is then further diluted in the broth medium to the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted pyrazine derivatives and control wells, is inoculated with the standardized microbial suspension.

  • Incubation: The inoculated microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 35°C for 48-72 hours for fungi).

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the pyrazine derivative at which there is no visible growth. The results are validated by observing growth in the negative control well and no growth in the positive control well.

Mechanism of Action: Inhibition of DNA Gyrase

Several studies suggest that a primary mechanism of action for the antibacterial activity of certain pyrazine derivatives is the inhibition of DNA gyrase.[5][6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[7] It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during these cellular processes.

The following diagram illustrates the proposed mechanism of action:

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Pyrazine Pyrazine Derivative DNAGyrase DNA Gyrase (GyrA & GyrB subunits) Pyrazine->DNAGyrase Binds to ATP-binding site of GyrB subunit ADP ADP + Pi DNAGyrase->ADP SupercoiledDNA Negatively Supercoiled DNA DNAGyrase->SupercoiledDNA Introduces negative supercoils ReplicationFork Blocked Replication Fork DNAGyrase->ReplicationFork Inhibition leads to DNA replication blockage ATP ATP ATP->DNAGyrase RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase CellDeath Bacterial Cell Death ReplicationFork->CellDeath Accumulation of DNA damage

Caption: Mechanism of DNA gyrase inhibition by pyrazine derivatives.

Pyrazine derivatives can interfere with the function of DNA gyrase, often by binding to the ATP-binding site on the GyrB subunit.[5][8] This binding event prevents the conformational changes necessary for the enzyme's supercoiling activity. The inhibition of DNA gyrase leads to the accumulation of torsional stress in the bacterial DNA, ultimately blocking DNA replication and leading to cell death.[7] Molecular docking studies have further elucidated the potential binding modes of pyrazine derivatives within the active site of DNA gyrase, highlighting key interactions that contribute to their inhibitory effect.[5][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloropyrazine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloropyrazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.